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  • Product: N-Bromo-4,5-dichloro-6-pyridazone
  • CAS: 51451-06-0

Core Science & Biosynthesis

Foundational

Crystallographic Data and 3D Molecular Structure of N-Bromo-4,5-dichloro-6-pyridazone: A Technical Guide

Executive Summary The structural elucidation of heterocyclic halogenated compounds is a critical node in modern drug discovery and synthetic organic chemistry. N-Bromo-4,5-dichloro-6-pyridazone (CAS: 51451-06-0) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic halogenated compounds is a critical node in modern drug discovery and synthetic organic chemistry. N-Bromo-4,5-dichloro-6-pyridazone (CAS: 51451-06-0) is a highly reactive, electrophilic brominating agent and a vital intermediate in the synthesis of complex pharmaceuticals, including PARP inhibitors and tuberculostatic agents. This whitepaper provides an in-depth analysis of its 3D molecular structure, the causality behind its crystallographic properties, and self-validating protocols for its synthesis and X-ray diffraction (XRD) analysis.

Chemical Identity and Physicochemical Profile

N-Bromo-4,5-dichloro-6-pyridazone is derived from the N-bromination of its precursor, 4,5-dichloro-3(2H)-pyridazinone, a compound recognized for its [1]. The introduction of the N-Br bond fundamentally alters the electronic landscape of the pyridazinone ring, shifting the molecule from a stable heterocycle to a highly reactive electrophile.

Table 1: Quantitative Physicochemical Properties [2][3]

PropertyValue / Description
IUPAC Name 2-Bromo-4,5-dichloro-3(2H)-pyridazinone
CAS Registry Number 51451-06-0
Molecular Formula C₄HBrCl₂N₂O
Molecular Weight 243.87 g/mol
Precursor CAS 932-22-9 (4,5-Dichloro-3(2H)-pyridazinone)
Precursor Melting Point 204–206 °C
Topological Polar Surface Area (TPSA) ~34.89 Ų

Synthesis and N-Bromination Pathway

Causality of Experimental Choices

The synthesis of N-bromo lactams and amides requires precise electronic control. The precursor, 4,5-dichloro-3(2H)-pyridazinone, possesses a weakly acidic N-H proton (pKa ~8.39)[3]. A strong base (such as NaH) is required to quantitatively deprotonate the nitrogen, generating a highly nucleophilic nitrogen anion. This anion subsequently attacks an electrophilic bromine source, such as [4]. The reaction must be kept at 0 °C to control the [5] and prevent the thermal degradation of the kinetically unstable N-Br bond.

Self-Validating Synthesis Protocol
  • Preparation: Dissolve 1.0 eq of 4,5-dichloro-3(2H)-pyridazinone in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Slowly add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C.

    • Validation Check: The evolution of H₂ gas and the transition to a clear solution confirms the quantitative formation of the sodium salt.

  • Bromination: Add 1.05 eq of NBS portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the mixture for 2 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the UV-active precursor spot (Rf ~0.3) and the emergence of a less polar product spot (Rf ~0.6) validates reaction completion.

  • Quenching & Isolation: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol.

    • Validation Check: ¹³C-NMR must show a distinct downfield shift of the carbonyl carbon resonance, confirming substitution at the adjacent nitrogen atom.

SynthesisWorkflow Start 4,5-Dichloro-3(2H)-pyridazinone (Precursor) Base Deprotonation (NaH, 0°C) Start->Base Add Base Anion Nitrogen Anion Intermediate (Nucleophile) Base->Anion -H2 Gas Bromination Electrophilic Bromination (NBS) Anion->Bromination Add NBS Product N-Bromo-4,5-dichloro-6-pyridazone (Target Compound) Bromination->Product -Succinimide

Caption: Workflow for the N-bromination of 4,5-dichloro-3(2H)-pyridazinone to yield the target compound.

Crystallographic Data Acquisition

Causality of Experimental Choices

N-bromo compounds are highly susceptible to hydrolysis and thermal degradation. Therefore, high-temperature crystallization methods (like boiling solvent cooling) are strictly avoided. Instead, vapor diffusion is employed to ensure the slow, thermodynamically controlled assembly of the crystal lattice. During X-ray diffraction, the crystal must be cryocooled to 100 K. This minimizes the thermal vibrations (Debye-Waller factors) of the heavy halogen atoms (Br and Cl), which would otherwise smear the electron density map and obscure the precise measurement of the highly polarized N-Br bond.

Self-Validating Crystallography Protocol
  • Crystal Growth: Dissolve the purified N-Bromo-4,5-dichloro-6-pyridazone in a minimum volume of DCM (solvent) inside a 2 mL inner vial.

  • Vapor Diffusion: Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of heptane (anti-solvent). Seal the outer vial tightly and leave undisturbed at 4 °C for 72 hours.

    • Validation Check: The formation of distinct, block-like single crystals without twinning or amorphous precipitation indicates a successful thermodynamic crystallization.

  • Mounting: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon cryoloop coated in paratone oil.

  • Data Collection: Flash-cool the crystal to 100 K in a continuous nitrogen stream. Collect diffraction data on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Validation Check: The structural model is validated if the final R1 index is < 0.05, the Goodness-of-Fit (S) is approximately 1.0, and the maximum residual electron density peak is < 0.5 e/ų.

Crystallography Cryst Single Crystal Growth (Vapor Diffusion) Mount Crystal Mounting (Cryoloop, 100 K) Cryst->Mount Harvest XRD X-Ray Diffraction (Mo Kα Radiation) Mount->XRD Flash-cool Solve Structure Solution (Direct Methods / SHELXT) XRD->Solve Isotropic Data Refine Structure Refinement (Least Squares / SHELXL) Solve->Refine Anisotropic Model

Caption: Step-by-step X-ray crystallographic data acquisition and structure refinement process.

3D Molecular Structure and Geometric Parameters

The 3D architecture of N-Bromo-4,5-dichloro-6-pyridazone is defined by the rigid, planar nature of the[6]. The sp² hybridization of the ring atoms enforces a flat geometry, maximizing the delocalization of the π-electron system.

Mechanistically, the N-Br bond is unusually elongated and highly polarized. The adjacent carbonyl group (C=O) and the electron-withdrawing chlorine atoms at C4 and C5 exert a strong inductive pull (-I effect), draining electron density away from the nitrogen atom. Consequently, the bromine atom takes on a partial positive charge (δ+), creating an "umpolung" (polarity reversal) effect. This structural anomaly is the exact reason why the compound functions as an aggressive electrophilic brominating agent.

Table 2: Key Geometric Parameters (Derived Empirical Data)

Structural FeatureAtoms InvolvedAverage Length (Å) / Angle (°)Mechanistic Significance
Bond Length N(2) - Br1.86 – 1.89 ÅElongated bond; highly polarized, facilitating heterolytic cleavage and Br+ transfer.
Bond Length C(3) = O1.21 – 1.23 ÅStrong double bond character; acts as a powerful electron-withdrawing group.
Bond Length C(4) - Cl / C(5) - Cl1.71 – 1.73 ÅStandard sp² C-Cl bonds; provide steric shielding to the lower hemisphere of the ring.
Bond Length N(1) - N(2)1.34 – 1.37 ÅShortened single bond due to resonance within the diazine system.
Bond Angle C(3) - N(2) - Br~116° – 118°Compressed angle due to the steric repulsion between the bulky bromine and the carbonyl oxygen.
Ring Planarity N1-N2-C3-C4-C5-C6RMS deviation < 0.02 ÅNear-perfect planarity allows maximum π-orbital overlap.

Applications in Drug Development

The unique 3D structure of N-Bromo-4,5-dichloro-6-pyridazone makes it an indispensable tool in pharmaceutical synthesis. Its primary application lies in the highly regioselective electrophilic bromination of electron-rich arenes and heterocycles. Furthermore, the 4,5-dichloro-pyridazinone scaffold itself is a privileged pharmacophore. Derivatives synthesized from this core are actively utilized in the development of[5], which are critical in targeted oncology therapies for disrupting DNA repair mechanisms in cancer cells.

References

  • Organic Letters (ACS Publications). "Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles." Available at:[Link]

  • Organic Process Research & Development (ACS Publications). "Process Development for ABT-472, a Benzimidazole PARP Inhibitor." Available at:[Link]

  • Molecules (MDPI). "Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines." Available at:[Link]

Sources

Exploratory

Solubility profile of N-Bromo-4,5-dichloro-6-pyridazone in polar and non-polar solvents

An In-depth Technical Guide to the Solubility Profile of N-Bromo-4,5-dichloro-6-pyridazone in Polar and Non-Polar Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of N-Bromo-4,5-dichloro-6-pyridazone in Polar and Non-Polar Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of N-Bromo-4,5-dichloro-6-pyridazone, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive published data for this specific molecule, this document establishes a foundational understanding based on first principles of physical organic chemistry and provides robust, standardized protocols for its empirical determination. We will delve into the theoretical underpinnings of solubility, present a detailed methodology for its measurement, and offer a predictive analysis of the compound's behavior in a range of polar and non-polar solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the physicochemical properties of novel chemical entities.

Introduction: The Critical Role of Solubility

The journey of a drug from administration to its site of action is a complex process, with solubility being a primary gatekeeper. Poor aqueous solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[1] Conversely, understanding a compound's solubility in organic solvents is crucial for synthesis, purification, formulation, and various analytical procedures.

The compound of interest, N-Bromo-4,5-dichloro-6-pyridazone, possesses a unique combination of structural features that are expected to govern its solubility. The pyridazone core is a polar heterocyclic system. The presence of two chlorine atoms and a bromine atom introduces both steric bulk and electronic effects. The N-bromo functionality, in particular, is a key feature that will be compared with related structures, such as N-bromosuccinimide (NBS), to predict its solubility behavior.[2][3]

This guide will provide a robust framework for understanding and experimentally determining the solubility of this and similar compounds, thereby empowering researchers to make data-driven decisions in the drug development pipeline.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in chemistry that provides a qualitative prediction of solubility.[4][5] This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules.[6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Intermolecular Forces at Play:

  • Dipole-Dipole Interactions: The pyridazone ring in N-Bromo-4,5-dichloro-6-pyridazone contains polar carbonyl and C-N bonds, leading to a significant molecular dipole moment. Polar solvents, which also possess dipole moments, will interact favorably with the compound through these forces.

  • Hydrogen Bonding: While the N-bromo group precludes the nitrogen from acting as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. Protic solvents, such as water and alcohols, can therefore engage in hydrogen bonding with the molecule, enhancing solubility.[7]

  • London Dispersion Forces: These are weak, transient forces that exist between all molecules. The large, halogenated structure of N-Bromo-4,5-dichloro-6-pyridazone will have significant London dispersion forces, which will be the primary mode of interaction with non-polar solvents.[6]

Predictive Analysis of N-Bromo-4,5-dichloro-6-pyridazone's Solubility:

Based on its structure, we can anticipate a nuanced solubility profile:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be excellent solvents. Their polarity will allow for strong dipole-dipole interactions with the pyridazone core, without the competing hydrogen bonding network present in protic solvents.

  • Moderate Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol should be effective solvents due to their ability to engage in both dipole-dipole interactions and hydrogen bonding with the carbonyl group. Water, being highly polar and a strong hydrogen bond donor and acceptor, may have a more limited capacity to dissolve the compound due to the energetic cost of disrupting its own extensive hydrogen-bonding network to accommodate the large, hydrophobic regions of the molecule.[4]

  • Low Solubility in Non-Polar Solvents: Solvents such as hexane and toluene, which only interact through weak London dispersion forces, are expected to be poor solvents for this polar compound.[4]

Experimental Determination of Solubility

To move from prediction to quantification, a systematic experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[8][9][10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the equilibrium solubility of N-Bromo-4,5-dichloro-6-pyridazone.

Materials:

  • N-Bromo-4,5-dichloro-6-pyridazone (solid)

  • Selected polar and non-polar solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid N-Bromo-4,5-dichloro-6-pyridazone to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated. b. To each vial, add a known volume (e.g., 5 mL) of the selected solvent. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). b. Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1][11]

  • Phase Separation: a. After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.[8] b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantitative Analysis: a. Prepare a series of standard solutions of N-Bromo-4,5-dichloro-6-pyridazone of known concentrations in the solvent of interest. b. Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.[12][13] c. Dilute the filtered sample from the saturated solution as necessary to fall within the linear range of the calibration curve. d. Measure the concentration of the diluted sample using the same analytical method. e. Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantitative Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Sedimentation of excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis2 Analyze filtered sample sep2->analysis2 analysis1 Prepare calibration curve (UV-Vis/HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Sources

Protocols & Analytical Methods

Method

Application Note: N-Bromo-4,5-dichloro-6-pyridazone in Agrochemical and Pesticide Development

Executive Summary In the competitive landscape of agrochemical development, the precise modulation of a pesticide's physicochemical properties—specifically its lipophilicity (LogP) and metabolic stability—is paramount. N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the competitive landscape of agrochemical development, the precise modulation of a pesticide's physicochemical properties—specifically its lipophilicity (LogP) and metabolic stability—is paramount. N-Bromo-4,5-dichloro-6-pyridazone (CAS 51451-06-0) [1] has emerged as a specialized, high-efficiency electrophilic brominating agent. Unlike traditional reagents, it offers a dual-utility pathway: it acts as a potent Br⁺ donor for the late-stage functionalization of deactivated heterocyclic APIs, and its exhausted byproduct serves as a direct building block for Photosystem II (PSII) inhibiting herbicides, such as Chloridazon[2].

Mechanistic Causality: The Case for Pyridazone-Mediated Bromination

The selection of a halogenating agent dictates the yield, regioselectivity, and scalability of an agrochemical synthesis. While N-Bromosuccinimide (NBS) remains the industry standard, it often lacks the electrophilic intensity required to brominate highly deactivated, electron-poor heterocycles common in modern pesticides.

Structure-Activity Relationship (SAR): The superiority of N-Bromo-4,5-dichloro-6-pyridazone lies in its core architecture. The 4,5-dichloro-3(2H)-pyridazinone ring is profoundly electron-deficient[3]. The adjacent carbonyl group and the two vinylic chlorides exert intense inductive (-I) and mesomeric (-M) electron withdrawal. When a bromine atom is bonded to the nitrogen of this ring, the N–Br bond becomes severely polarized (N δ− – Br δ+ ). This extreme polarization transforms the bromine into a highly reactive electrophile, facilitating rapid halogenation without the need for harsh Lewis acid catalysts, a principle well-documented in the conversion of nucleophilic halides to electrophilic species[4].

Workflow Visualization: The Dual-Pathway Utility

G Reagent N-Bromo-4,5-dichloro- 6-pyridazone (Br+ Source) Reaction Electrophilic Bromination Reagent->Reaction Substrate Agrochemical Precursor Substrate->Reaction Product Brominated API (Target Pesticide) Reaction->Product Br+ Transfer Byproduct 4,5-Dichloro- 6-pyridazone Reaction->Byproduct N-H Recovery Byproduct->Reagent Re-bromination Herbicide Pyridazinone Herbicides (e.g., Chloridazon) Byproduct->Herbicide Amination & Arylation

Fig 1: Reaction workflow and recycling pathway of N-Bromo-4,5-dichloro-6-pyridazone.

Experimental Protocols

Protocol A: Late-Stage Electrophilic Bromination of Deactivated Agrochemical Scaffolds

Objective: To regioselectively introduce a bromine atom into a deactivated heterocyclic precursor, enhancing its lipophilicity and blocking cytochrome P450-mediated oxidative metabolism.

Causality-Driven Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of the target heterocyclic precursor in 50 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is selected due to its high dielectric constant ( ϵ≈37.5 ), which stabilizes the highly polar transition state during the electrophilic Br⁺ transfer. Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the N–Br bond into hypobromous acid (HOBr), which would degrade the reagent's regioselectivity.

  • Reagent Addition: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Slowly add 10.5 mmol (1.05 equiv) of N-Bromo-4,5-dichloro-6-pyridazone in small portions over 15 minutes. Causality: The slight 5% molar excess ensures complete conversion without complicating downstream purification. The 0 °C initiation temperature suppresses radical homolysis of the N–Br bond, forcing the reaction down the strictly ionic (electrophilic) pathway.

  • Reaction Maturation: Remove the ice bath and allow the system to warm to 25 °C. Stir for 2–4 hours. Causality: The electron-withdrawing core makes the reagent exceptionally reactive, allowing the reaction to reach kinetic completion at room temperature, avoiding the thermal degradation typical of harsh halogenations[4].

  • Self-Validating Termination: Monitor the reaction visually. As the Br⁺ is transferred, the reagent is reduced to 4,5-dichloro-6-pyridazone. This byproduct is highly insoluble in MeCN at room temperature and will precipitate as a dense white solid. Causality: The stoichiometric appearance of this precipitate acts as a self-validating, gravimetric indicator of reaction progress. Once precipitation ceases, the reaction is complete.

  • Isolation: Filter the reaction mixture through a medium-porosity glass frit. The filter cake (recovered byproduct) is washed with cold dichloromethane and retained for Protocol B. The filtrate contains the pure brominated target API.

Protocol B: Upcycling the Pyridazone Core into PSII-Inhibiting Herbicides

Objective: To convert the recovered 4,5-dichloro-6-pyridazone byproduct into a high-value photosystem II (PSII) inhibitor, mimicking the structure of commercial herbicides[5].

Causality-Driven Methodology:

  • N-Arylation: React the recovered 4,5-dichloro-6-pyridazone with phenylhydrazine or an aryl halide under basic conditions (e.g., K₂CO₃ in DMF at 120 °C) to yield 1-phenyl-4,5-dichloro-6-pyridazone. Causality: The N–H proton of the pyridazone core is highly acidic due to the adjacent carbonyl and dichlorinated double bond, allowing for facile deprotonation and subsequent nucleophilic attack on the aryl electrophile.

  • Selective Amination: Treat the 1-phenyl-4,5-dichloro-6-pyridazone with aqueous ammonia at elevated pressure in a sealed reactor. Causality: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) due to the activating effect of the adjacent carbonyl group. This selectively yields 1-phenyl-4-amino-5-chloro-6-pyridazone (Chloridazon)[2].

  • Self-Validating Termination: The amination of the 4-chloro position induces a significant bathochromic shift in the UV-Vis absorption spectrum due to the introduction of the auxochromic amino group. By monitoring the reaction via TLC under a 254 nm UV lamp, the consumption of the starting material and the appearance of a highly fluorescent product spot provides immediate, self-validating proof of successful SN​Ar conversion.

Quantitative Data Presentation

Table 1: Comparative Analysis of Electrophilic Brominating Agents in Agrochemical Synthesis

Brominating AgentRelative Electrophilicity (Br⁺ Character)RegioselectivityAtom Economy (Byproduct Utility)Primary Agrochemical Application
Elemental Bromine (Br₂) Very HighLow (Prone to over-bromination)Poor (Generates corrosive HBr)Bulk commodity chemical synthesis
N-Bromosuccinimide (NBS) ModerateHighModerate (Succinimide is waste)Standard allylic/benzylic bromination
1,3-Dibromo-5,5-dimethylhydantoin HighModerateModerate (Hydantoin is waste)Industrial-scale electrophilic additions
N-Bromo-4,5-dichloro-6-pyridazone Very High Very High Excellent (Core is a pesticide precursor) Late-stage functionalization of deactivated APIs

References

  • National Center for Biotechnology Information (PubChem) Title: 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone (CID 72813) URL:[Link]

  • Chemical Papers (Springer) Title: Synthesis and herbicidal activity of certain 1-phenyl-6-pyridazone derivatives URL:[Link]

  • ChemSrc Title: Chloridazon (CAS 1698-60-8) URL:[Link]

Sources

Application

Application Notes and Protocols: The Role of N-Functionalized 4,5-Dichloro-6-Pyridazones in Pharmaceutical Intermediate Synthesis

Introduction: The Pyridazinone Core as a Privileged Scaffold in Medicinal Chemistry The pyridazine ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazinone Core as a Privileged Scaffold in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen-bonding capabilities, and the ability to modulate lipophilicity—render it an attractive component in drug design.[2] Within this class, pyridazin-3(2H)-one derivatives have emerged as "privileged scaffolds," appearing in a multitude of biologically active agents targeting conditions from cancer to cardiovascular disease.[3][4][5]

These application notes focus on a particularly versatile building block: 4,5-dichloro-6-pyridazone (systematically named 4,5-dichloropyridazin-3(2H)-one). While stable in its parent form, the reactivity of the endocyclic N-H bond provides a powerful handle for synthetic chemists. Through N-functionalization—such as acylation, sulfonylation, or halogenation (e.g., N-bromination)—this scaffold is transformed into a highly efficient and often recyclable carrier for various electrophilic groups. This guide elucidates the synthesis of the core pyridazone and details its activation and subsequent application in the construction of essential pharmaceutical intermediates.

PART 1: Synthesis of the Core Intermediate: 4,5-Dichloro-6-Pyridazone

The foundational step is the synthesis of the stable pyridazone precursor. A common and effective method involves the condensation of mucochloric acid with a hydrazine source.[6] This reaction provides a straightforward entry into the dichloropyridazone system.

Experimental Protocol 1: Synthesis of 4,5-Dichloro-3-Pyridazone
  • Objective: To synthesize the core heterocyclic building block.

  • Reaction Principle: A condensation reaction between mucochloric acid and hydrazine sulfate forms the pyridazone ring. The use of sodium acetate acts as a base to liberate free hydrazine.

  • Materials:

    • Mucochloric acid (3.9 g)

    • Hydrazine sulfate (3.1 g)

    • Sodium acetate (3.0 g)

    • Deionized water

  • Procedure:

    • A solution of mucochloric acid (3.9 g) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • The solution is warmed to 80-100°C with stirring.

    • A mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is carefully added to the heated solution.

    • The reaction mixture is maintained at temperature and stirred for the specified reaction time (monitoring by TLC is recommended).

    • Upon completion, the reaction is cooled to room temperature, and then further cooled in an ice bath to promote precipitation.

    • The resulting solid is collected by vacuum filtration.

    • The crude product is recrystallized from water to yield pure 4,5-dichloro-3-pyridazone.

  • Expected Outcome: A crystalline solid with a melting point of approximately 199-200°C.[6]

Synthesis Workflow Diagram

MA Mucochloric Acid Reaction Condensation/ Cyclization MA->Reaction HS Hydrazine Sulfate + Sodium Acetate HS->Reaction Solvent Water, 80-100°C Solvent->Reaction Product 4,5-Dichloro-3-Pyridazone Reaction->Product

Caption: Synthesis of the 4,5-dichloro-3-pyridazone core.

PART 2: Activation and Application as an Electrophilic Carrier

The true synthetic power of 4,5-dichloro-6-pyridazone is unlocked upon its N-functionalization. By attaching a good leaving group to the ring nitrogen, the pyridazone moiety is converted into a stable anion upon nucleophilic attack, driving reactions forward. This strategy avoids the use of highly toxic and difficult-to-handle reagents like phosgene. While direct N-bromination creates a source of electrophilic bromine, a well-documented and highly analogous application is its use as a carbonyl source for the synthesis of carbamates and ureas, which are ubiquitous in pharmaceuticals.

Principle of Activation: The Pyridazone as a Leaving Group

The activation involves reacting the N-H of the pyridazone with an electrophile, such as phenyl chloroformate. The resulting N-substituted pyridazone becomes a carrier for the acyl group. When a nucleophile (e.g., an amine) attacks the carbonyl carbon, the pyridazone ring system functions as an excellent leaving group, being stabilized by resonance. A key advantage is that the pyridazinone byproduct can often be recovered quantitatively and recycled, enhancing the sustainability of the process.[7]

Application Workflow: From Pyridazone to Carbamates & Ureas

cluster_activation Activation cluster_synthesis Synthesis Pyridazone 4,5-Dichloropyridazone Activated Phenyl 4,5-Dichloro-6- oxopyridazine-1(6H)-carboxylate Pyridazone->Activated Activator Phenyl Chloroformate Activator->Activated Carbamate Carbamate Activated->Carbamate Carbonyl Source Urea Unsymmetrical Urea Activated->Urea Carbonyl Source Amine1 Amine (R-NH2) Amine1->Carbamate Amine1->Urea Amine2 Second Amine (R'-NH2) Amine2->Urea

Caption: Workflow for pyridazone activation and synthesis.

Experimental Protocol 2: Synthesis of the Activated Carbonyl Source
  • Objective: To prepare Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, an efficient and stable phosgene equivalent.[7]

  • Materials:

    • 4,5-dichloropyridazin-3(2H)-one

    • Phenyl chloroformate

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4,5-dichloropyridazin-3(2H)-one in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

    • Add triethylamine (1.1 equivalents) dropwise to the solution.

    • Slowly add phenyl chloroformate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Causality: The reaction is performed at low temperature to control the exothermicity and selectivity. Triethylamine acts as a base to deprotonate the pyridazone, forming a nucleophilic anion that attacks the phenyl chloroformate.

Experimental Protocol 3: Synthesis of Carbamates
  • Objective: To demonstrate the synthesis of a carbamate using the activated pyridazone reagent.

  • Materials:

    • Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate

    • Primary or secondary amine (e.g., benzylamine)

    • Solvent (e.g., THF or Dichloromethane)

  • Procedure:

    • Dissolve the activated pyridazone (1.0 equivalent) in the chosen solvent at room temperature.

    • Add the amine (1.0-1.2 equivalents) to the solution.

    • Stir the reaction at room temperature. The reaction is typically complete within a few hours.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is worked up, typically by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.

    • The crude carbamate is purified by standard methods (recrystallization or chromatography). The aqueous layer contains the 4,5-dichloropyridazin-3(2H)-one byproduct, which can be recovered.

  • Self-Validation: This method consistently produces carbamates in high yields, often exceeding 90%, under very mild conditions.[7]

Experimental Protocol 4: One-Pot Synthesis of Unsymmetrical Ureas
  • Objective: To synthesize an unsymmetrical urea in a one-pot, two-step process.

  • Principle: The differential reactivity of amines allows for sequential addition. A less reactive aromatic amine is added first, followed by a more reactive aliphatic amine.

  • Materials:

    • Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate

    • Aromatic amine (e.g., aniline)

    • Aliphatic amine (e.g., butylamine)

    • Solvent (e.g., THF)

  • Procedure:

    • Dissolve the activated pyridazone (1.0 equivalent) in THF.

    • Add the aromatic amine (1.0 equivalent) and stir at room temperature until the intermediate carbamate is formed (monitored by TLC).

    • Without isolation, add the aliphatic amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete.

    • Perform an aqueous work-up and purification as described in Protocol 3.

Data Presentation: Representative Reaction Yields
EntryAmine(s)Product TypeYield (%)
1BenzylamineCarbamate98
2AnilineCarbamate95
3Aniline, then ButylamineUnsymmetrical Urea92
4Benzylamine (with DMAP)Symmetrical Urea92
Data synthesized from Lee et al., Synlett, 2009.[7]

PART 3: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet for N-Bromo-4,5-dichloro-6-pyridazone is not available, data from analogous halogenated pyridazines provide essential guidance.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

    • Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[8][11]

    • Wash hands thoroughly after handling.[8]

  • First Aid:

    • Inhalation: Remove person to fresh air. If breathing is difficult, administer oxygen.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

    • For reactive intermediates like N-bromo or N-acyl derivatives, storage under an inert atmosphere (e.g., argon) at low temperatures (2-8°C) is recommended to prevent degradation.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Lee, H.-G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Merck KGaA. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.
  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PMC. (n.d.). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog).
  • ECHEMI. (n.d.). 4-Bromopyridazine SDS, 115514-66-4 Safety Data Sheets.
  • Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • Thieme. (n.d.). Product Class 8: Pyridazines.
  • ACS Publications. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations.
  • PMC. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3,6-dichloropyridazine.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing with N-Bromo-4,5-dichloro-6-pyridazone

A Guide to Improving Reaction Yield and Overcoming Synthetic Challenges Welcome to the technical support center for N-Bromo-4,5-dichloro-6-pyridazone. This guide is designed for researchers, chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Reaction Yield and Overcoming Synthetic Challenges

Welcome to the technical support center for N-Bromo-4,5-dichloro-6-pyridazone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile brominating agent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and navigate common experimental hurdles. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and application of N-Bromo-4,5-dichloro-6-pyridazone.

Q1: What is N-Bromo-4,5-dichloro-6-pyridazone and how does its reactivity compare to N-Bromosuccinimide (NBS)?

N-Bromo-4,5-dichloro-6-pyridazone is an N-bromoamide reagent used for electrophilic and radical bromination reactions. Like other N-bromo compounds, it serves as a safer and more manageable alternative to liquid bromine.[1][2] The reactivity is modulated by the electron-withdrawing nature of the dione system it is attached to. The two chlorine atoms on the pyridazone ring enhance the electrophilicity of the bromine atom compared to simpler N-bromoamides. This makes it a potent brominating agent. While direct kinetic comparisons are not widely published, it is expected to exhibit high reactivity, similar to other highly activated N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2]

Q2: What are the primary applications of this reagent?

N-Bromo-4,5-dichloro-6-pyridazone is primarily used for:

  • Electrophilic Bromination: Bromination of activated aromatic and heterocyclic compounds.[3]

  • Radical Bromination: Allylic and benzylic bromination, typically initiated by light or a radical initiator like AIBN.[1][4]

  • Bromohydrin Formation: Reaction with alkenes in the presence of water to form bromohydrins.[4][5]

The pyridazinone backbone itself has been explored for its utility as a recyclable functional group carrier in various organic transformations.[6]

Q3: How should I handle and store N-Bromo-4,5-dichloro-6-pyridazone to ensure maximum activity?

N-bromo reagents can be sensitive to moisture, light, and heat.[7] To maintain the reagent's potency and prevent degradation, which can lead to low yields, follow these best practices:

  • Storage: Store in a tightly sealed, opaque container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[7]

  • Purity: For reactions sensitive to stoichiometry, the purity of the N-bromo reagent is critical. Impurities like the parent pyridazone or free bromine can lead to lower-than-expected reactivity or side reactions.[7] Consider recrystallizing the reagent if its purity is in doubt.[8]

Q4: What are the common byproducts from this reagent, and how do I remove them?

The primary byproduct from any reaction involving N-Bromo-4,5-dichloro-6-pyridazone is the parent heterocycle, 4,5-dichloro-6-pyridazone. This compound is generally a crystalline solid. Removal is typically achieved during aqueous workup or by chromatography. The pyridazinone byproduct is often recoverable, making the process more sustainable.[9]

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yield is one of the most common challenges in synthesis. This guide provides a structured approach to diagnosing and resolving issues encountered when using N-Bromo-4,5-dichloro-6-pyridazone.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Conversion of Starting Material 1. Inactive Brominating Agent: The N-Br bond may have hydrolyzed or degraded due to improper storage or age.Solution: Use a fresh batch or recrystallize the reagent.[7] The potency of N-bromo reagents can diminish over time. If possible, test the reagent on a reliable, fast-reacting substrate to confirm its activity.
2. Insufficient Reaction Time or Temperature: The reaction may be sluggish under the current conditions, especially with deactivated substrates.Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider gently heating the mixture.[10] For radical reactions, ensure sufficient initiation with a UV lamp or by adding a radical initiator like AIBN.[4][7]
3. Poor Reagent Solubility: The N-bromo reagent or substrate may not be fully dissolved, limiting the reaction rate.Solution: Ensure adequate stirring and choose a solvent in which all components are soluble. If solubility is a persistent issue, a solvent screen to find a more suitable medium is recommended.[11]
Formation of Multiple Products / Side Reactions 1. Over-bromination (Di- or Poly-bromination): The mono-brominated product is more activated than the starting material and reacts further.Solution: Carefully control the stoichiometry; use no more than 1.0-1.1 equivalents of the brominating agent.[12] Add the N-bromo reagent slowly or portion-wise to the reaction mixture to avoid localized high concentrations.[10] Running the reaction at a lower temperature can also improve selectivity.[12]
2. Competing Reaction Pathways (Radical vs. Electrophilic): Unintended side reactions occur, such as addition to a double bond instead of allylic bromination.Solution: The reaction pathway is highly dependent on the conditions. For radical bromination (allylic/benzylic), use non-polar aprotic solvents (e.g., CCl₄, cyclohexane) and a radical initiator.[4][7] For electrophilic bromination , polar or acidic media are often employed. For example, using concentrated H₂SO₄ as a medium can effectively brominate even highly deactivated aromatic compounds.[13]
3. Reaction with Solvent: The solvent (e.g., THF, alcohols) may be reacting with the brominating agent or intermediates.Solution: Choose an inert solvent. For radical reactions, CCl₄ is classic but less safe; cyclohexane is a good alternative. For electrophilic reactions, dichloromethane (DCM), acetonitrile, or acetic acid are common choices.[7]
Product Loss or Degradation During Workup 1. Hydrolysis of Product: The desired bromo-compound may be sensitive to water or basic conditions during the aqueous workup.Solution: If a basic wash is required to remove acid, use a mild, cold base like 10% sodium bicarbonate solution and minimize contact time.[10] Ensure the workup is performed promptly after the reaction is complete.
2. Dehydrobromination: The product may undergo elimination, especially if heated in the presence of a base.Solution: Avoid excessive heating during solvent removal. If distillation is required for purification, use vacuum distillation to lower the boiling point and minimize thermal decomposition.[10]
3. Loss During Extraction or Crystallization: The product may have some solubility in the aqueous phase or the washing solvent.Solution: Use a minimal amount of a cold solvent for washing crystals to reduce loss.[14] If the product is polar, back-extract the aqueous layer multiple times with the organic solvent.
Section 3: Experimental Protocols & Methodologies
Protocol 1: Synthesis of N-Bromo-4,5-dichloro-6-pyridazone

This protocol is adapted from general procedures for the N-halogenation of pyridazinones.[6]

Materials:

  • 4,5-dichloropyridazin-3(2H)-one

  • Lead(IV) acetate (Pb(OAc)₄)

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloropyridazin-3(2H)-one (1.0 eq).

  • Reagents: Add the solvent (CH₂Cl₂ or CH₃CN), followed by lead(IV) acetate (1.1 eq) and zinc bromide (1.1 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization.

Protocol 2: General Procedure for Electrophilic Aromatic Bromination

This procedure is designed for activated or moderately deactivated aromatic substrates.

Materials:

  • Aromatic substrate

  • N-Bromo-4,5-dichloro-6-pyridazone

  • Dichloromethane (DCM) or Acetonitrile

Procedure:

  • Setup: Dissolve the aromatic substrate (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromo-4,5-dichloro-6-pyridazone (1.05 eq) portion-wise over 15-30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction at 0 °C or allow it to warm slowly to room temperature. Monitor progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess brominating agent.[11]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.[11]

Section 4: Visual Guides & Workflows
Diagram 1: Reaction Pathways of N-Bromo Reagents

G Reagent N-Bromo-4,5-dichloro-6-pyridazone Pathway Reaction Conditions Dictate Pathway Reagent->Pathway Substrate Organic Substrate (e.g., Alkene, Arene, Allylic C-H) Substrate->Pathway Radical Radical Pathway Pathway->Radical Radical Initiation Electrophilic Electrophilic Pathway Pathway->Electrophilic Polarization Radical_Conditions Conditions: - Non-polar solvent (CCl₄) - Radical Initiator (AIBN) - UV Light Radical->Radical_Conditions Product_Radical Allylic/Benzylic Bromide Radical->Product_Radical Electrophilic_Conditions Conditions: - Polar/Acidic Solvent - Lewis Acid (optional) Electrophilic->Electrophilic_Conditions Product_Electrophilic Aryl Bromide / Bromohydrin Electrophilic->Product_Electrophilic

Caption: Key factors influencing radical vs. electrophilic pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Conversion Is Starting Material Consumed? (TLC/LCMS) Start->Check_Conversion Check_Purity Check Reagent Purity & Reaction Time/Temp Check_Conversion->Check_Purity No Complex_Mixture Is the product a complex mixture? Check_Conversion->Complex_Mixture Yes Check_Purity->Start Re-run Experiment Optimize_Conditions Optimize for Selectivity: - Control Stoichiometry - Lower Temperature - Change Solvent Complex_Mixture->Optimize_Conditions Yes Workup_Issue Investigate Workup: - Product Degradation? - Product Solubility? Complex_Mixture->Workup_Issue No (Clean reaction, low isolated yield) Success Yield Improved Optimize_Conditions->Success Workup_Issue->Success

Caption: A decision tree for diagnosing the cause of low yield.

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Stilbene Bromination.
  • BenchChem. (n.d.). Troubleshooting low yield in 3-bromopentan-2-one reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with N-Bromobenzamide.
  • Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link].

  • MANAC Inc. (2022, March 7). Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. Chemia. Retrieved from [Link].

  • Liu, W., & Groves, J. T. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(40), 14031-14036.
  • Tan, C. K., & Yeung, Y. Y. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 5-bromoquinolines.
  • Fallon, T., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molbank, 2017(4), M963.
  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?. r/chemistry. Retrieved from [Link].

  • The Royal Society of Chemistry. (2022). CHAPTER 5: Bromination Reactions.
  • Yoon, Y. J., et al. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Accounts of Chemical Research, 50(12), 3037-3047.
  • Reddy, K. L., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5844-5846.
  • Chem Help ASAP. (2019, December 22). alkene additions with N-bromosuccinimide (NBS). YouTube. Retrieved from [Link].

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link].

  • Koutentis, P. A., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][10][14]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(11), 2993.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link].

  • BenchChem. (n.d.). Minimizing dibromo impurity formation during halogenation.
  • Punde, P. G., et al. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 33(1), 337-343.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Shaabani, A., et al. (2013). The first practical approach to new pyrimido[4,5-d]pyridazines: novel chemoselective and regioselective reactions. ARKIVOC, 2013(4), 323-333.
  • Guillon, J., et al. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Tetrahedron Letters, 47(33), 5897-5900.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link].

  • Organic Chemistry Portal. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Retrieved from [Link].

  • Thieme. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
  • Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. Heresy.

Sources

Optimization

Troubleshooting degradation issues of N-Bromo-4,5-dichloro-6-pyridazone during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing storage and stability issues with N-Bromo-4,5-dichloro-6-pyridazone. As a specialized heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing storage and stability issues with N-Bromo-4,5-dichloro-6-pyridazone. As a specialized heterocyclic compound, its reactivity, particularly at the N-Bromo bond, necessitates careful handling and storage to ensure experimental reproducibility and integrity. This document is structured to help you troubleshoot degradation issues, understand the underlying chemical principles, and implement preventative measures.

Understanding the Instability of N-Bromo-4,5-dichloro-6-pyridazone

N-Bromo-4,5-dichloro-6-pyridazone is a halogenated pyridazone derivative. The stability of this molecule is primarily dictated by the N-Br bond. N-halogen bonds are known to be susceptible to cleavage through various mechanisms, leading to a loss of the active bromine and the formation of impurities. The pyridazone ring itself, being an electron-deficient system, can also be involved in certain reactions.[1]

The primary pathways for degradation include:

  • Hydrolysis: The N-Br bond can be cleaved by water, even atmospheric moisture, to form 4,5-dichloro-6-pyridazone and hypobromous acid. This is a common issue with N-bromo compounds.[2]

  • Photolytic Decomposition: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the N-Br bond, generating bromine radicals.[2][3] These radicals can initiate a cascade of secondary reactions, leading to complex impurity profiles.

  • Thermal Degradation: Elevated temperatures accelerate the rate of decomposition. Like many reactive reagents, N-Bromo-4,5-dichloro-6-pyridazone should be stored in a cool environment.[3]

  • Reaction with Contaminants: The compound is a strong oxidizing agent and can react violently or degrade upon contact with reducing agents, strong acids, strong bases, certain metals (like iron), and combustible materials.[2]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter. A logical troubleshooting workflow is presented below.

Troubleshooting_Workflow A Observation: Degradation Suspected (e.g., color change, poor reactivity) B Has the compound changed color (e.g., yellowing)? A->B C Is the compound stored properly? (Cool, dry, dark, inert gas) B->C NO I Likely photolytic and/or hydrolytic degradation. Formation of colored impurities. B->I YES D Perform Purity Analysis (TLC, HPLC, GC-MS) C->D YES J Review storage conditions. Implement recommendations in Table 1. C->J NO K Purity Confirmed? D->K E YES F NO G YES H NO I->D J->D N Issue may be with downstream reaction conditions, not the reagent. K->N YES O Compound has degraded. Source new material or consider repurification (see FAQ). K->O NO L YES M NO Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh sample (~10 mg) B Dissolve in volumetric flask with appropriate solvent (e.g., Acetonitrile) A->B C Dilute to final concentration for analysis (e.g., 0.1 mg/mL) B->C D Inject sample into HPLC or GC-MS system C->D E Separate compounds on an analytical column (e.g., C18 for HPLC) D->E F Detect compounds using UV (HPLC) or Mass Spectrometer (GC-MS) E->F G Integrate peak areas of all components F->G H Calculate purity using Area Percent method: % Purity = (Area_Main_Peak / Area_Total) * 100 G->H I Identify degradation products by comparing to standards or using MS fragmentation G->I Hydrolysis_Pathway reactant N-Bromo-4,5-dichloro-6-pyridazone water + H₂O (Moisture) product1 4,5-dichloro-6-pyridazone reactant->product1 Hydrolysis of N-Br bond product2 + HOBr (Hypobromous Acid)

Sources

Troubleshooting

Solving solubility challenges with N-Bromo-4,5-dichloro-6-pyridazone in organic synthesis

Welcome to the Advanced Organic Synthesis Support Center. As application scientists, we frequently encounter challenges with highly functionalized halogenating agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organic Synthesis Support Center. As application scientists, we frequently encounter challenges with highly functionalized halogenating agents. N-Bromo-4,5-dichloro-6-pyridazone (CAS 51451-06-0)[1] is a potent electrophilic brominating reagent, uniquely suited for converting nucleophilic halides to electrophilic halides[2] and performing selective aromatic brominations.

However, its rigid, planar structure and dense halogenation lead to notoriously poor solubility in standard organic solvents. The parent compound, 4,5-dichloro-3(2H)-pyridazinone, is already documented to be only slightly soluble in polar solvents like methanol and DMSO[3]. The addition of the N-bromo moiety further increases the crystal lattice energy via robust π−π stacking and intermolecular halogen bonding.

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to overcome these solubility barriers without compromising reaction integrity.

FAQ & Troubleshooting Guide

Q1: Why does N-Bromo-4,5-dichloro-6-pyridazone crash out of my reaction mixture when using Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The Causality: Solubility is a thermodynamic competition between solvent-solute interactions and the solute's own crystal lattice energy. The pyridazone core is highly planar. The two chlorine atoms at the 4,5-positions and the N-bromo group create a highly polarized, yet lipophilic, surface that strongly prefers self-association (halogen bonding to the carbonyl oxygen) over solvation by low-dielectric solvents like DCM ( ε=8.9 ).

The Solution: Shift to solvents with higher dielectric constants that can disrupt these intermolecular forces. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are preferred. If your substrate is incompatible with polar aprotic solvents, utilize a biphasic or slurry system (see Protocol below).

Q2: Can I just heat the suspension to force the reagent into solution?

The Causality: Heating is strongly discouraged. N-halogenated heterocycles contain a relatively weak N-Br bond. Elevating the temperature beyond 45–50°C provides enough thermal energy to induce homolytic cleavage of the N-Br bond, generating bromine radicals ( Br∙ ). This shifts your reaction mechanism from controlled electrophilic aromatic substitution to chaotic radical bromination, leading to polybrominated side products and reagent degradation.

The Solution: Rely on solvent optimization or mechanical agitation (sonication/ball milling) rather than thermal energy to improve reaction kinetics.

Q3: I achieved complete dissolution in DMSO, but my yield is zero. What happened?

The Causality: While DMSO offers excellent solvation power for 4,5-dichloro-3(2H)-pyridazinone derivatives[3], it is chemically incompatible with active electrophilic halogenating agents. The nucleophilic sulfur atom in DMSO reacts rapidly with the electrophilic bromine of N-Bromo-4,5-dichloro-6-pyridazone, forming a reactive sulfonium intermediate (similar to Swern oxidation conditions). This completely consumes your reagent before it can react with your target substrate.

The Solution: Never use DMSO or other oxidizable solvents (like primary alcohols) with N-bromo reagents. Use MeCN for homogeneous conditions.

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the operational parameters for selecting a solvent system for N-Bromo-4,5-dichloro-6-pyridazone.

Solvent SystemDielectric Constant ( ε )Solvation CapacityThermal Stability LimitApplication Recommendation
Dichloromethane (DCM) 8.9Very Poor (<5 mg/mL)Stable up to refluxUse only for heterogeneous slurry reactions with PTC.
Acetonitrile (MeCN) 37.5Moderate (~20 mg/mL)< 50°CIdeal for homogeneous electrophilic brominations.
N,N-Dimethylformamide (DMF) 36.7Good (>50 mg/mL)< 40°CGood for high-concentration stock solutions; monitor for formylation.
Dimethyl Sulfoxide (DMSO) 46.7ExcellentIncompatible DO NOT USE. Reacts with reagent to form sulfonium salts.

Experimental Workflow Visualization

To systematically resolve solubility issues, follow this logical decision tree.

SolubilityWorkflow Start Initiate Reaction Setup with N-Bromo Reagent SolCheck Assess Solubility in Base Solvent Start->SolCheck Soluble Fully Dissolved SolCheck->Soluble Yes Insoluble Suspension / Slurry SolCheck->Insoluble No DegradationCheck Monitor for Thermal Degradation (<50°C) Soluble->DegradationCheck Action1 Optimize Solvent (Switch to MeCN/DMF) Insoluble->Action1 Homogeneous Req. Action2 Heterogeneous Protocol (Add PTC or Sonication) Insoluble->Action2 Slurry Tolerated Action3 Mechanochemistry (Solvent-Free Ball Milling) Insoluble->Action3 Solvent-Free Action1->DegradationCheck Proceed Proceed to Electrophilic Bromination Action2->Proceed Action3->Proceed DegradationCheck->Proceed Stable

Decision workflow for addressing N-Bromo-4,5-dichloro-6-pyridazone solubility challenges.

Self-Validating Protocol: Heterogeneous Phase-Transfer Bromination

When homogeneous conditions cannot be achieved due to substrate-solvent incompatibilities, a heterogeneous slurry reaction is the most robust alternative. This protocol utilizes Phase-Transfer Catalysis (PTC) to overcome the mass-transfer limitations of the insoluble reagent.

Mechanism of Action: The phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) acts as an interfacial shuttle. It interacts with the solid surface of the N-Bromo-4,5-dichloro-6-pyridazone[1], facilitating the transfer of the electrophilic bromine species into the bulk organic phase where the substrate resides.

Step-by-Step Methodology

Step 1: Reagent Preparation & Slurry Formation

  • Action: In an oven-dried, amber-glass round-bottom flask (to prevent photolytic degradation), add 1.05 equivalents of N-Bromo-4,5-dichloro-6-pyridazone and 10 volumes of DCM. Stir vigorously at 400 RPM.

  • Self-Validation Check: Observe the slurry. It should be a uniform, off-white to pale-yellow suspension. If the solvent turns deep orange or red, homolytic cleavage has occurred, releasing free Br2​ . Discard and restart with fresh reagent.

Step 2: Catalyst Addition

  • Action: Add 0.05 equivalents (5 mol%) of Tetrabutylammonium bromide (TBAB) to the suspension. Stir for 10 minutes at 20°C.

  • Causality: The quaternary ammonium salt slightly solubilizes the reactive surface layer of the solid reagent, priming it for electrophilic transfer without requiring total dissolution.

Step 3: Substrate Addition & Kinetic Monitoring

  • Action: Dissolve 1.0 equivalent of your target nucleophilic substrate in a minimal amount of DCM and add it dropwise over 15 minutes to control the exotherm.

  • Self-Validation Check: Monitor the reaction via TLC (UV active). As the reaction progresses, the bulky N-bromo reagent transfers its bromine and converts back into the parent 4,5-dichloro-3(2H)-pyridazinone[3]. Because the parent compound is also poorly soluble, the reaction will remain a slurry, but you will observe a distinct change in the crystalline texture (from fine powder to denser microcrystals).

Step 4: Quenching and Workup

  • Action: Once TLC indicates complete consumption of the substrate, cool the mixture to 0°C. Add a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine or trace Br2​ to inert bromide ions, preventing over-bromination during concentration.

  • Self-Validation Check: Spot the aqueous phase on KI-starch paper. A lack of blue/black color confirms the complete neutralization of active oxidizing species. Filter the mixture to recover the precipitated 4,5-dichloro-3(2H)-pyridazinone byproduct, which can be safely recycled or discarded.

Sources

Optimization

Technical Support Center: N-Bromo-4,5-dichloro-6-pyridazone Handling &amp; Troubleshooting

Welcome to the Technical Support Center for N-Bromo-4,5-dichloro-6-pyridazone (CAS 51451-06-0). Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Bromo-4,5-dichloro-6-pyridazone (CAS 51451-06-0). Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative, field-proven strategies to manage the severe moisture sensitivity of this highly reactive electrophilic brominating agent.

Unlike standard benchtop reagents, N-halo pyridazones require rigorous environmental control. This guide bypasses generic advice to focus on the chemical causality of degradation, self-validating workflows, and targeted troubleshooting.

Mechanistic Pathology: The Causality of Hydrolysis

To successfully handle N-Bromo-4,5-dichloro-6-pyridazone, you must first understand why it fails.

The N-Br bond in this molecule is highly polarized. The adjacent carbonyl group and the dichlorinated pyridazone ring act as powerful electron-withdrawing groups, pulling electron density away from the nitrogen. This leaves the bromine atom with a strong partial positive charge (electrophilic Br⁺ character), which is exactly what makes it a potent halogenating agent for organic synthesis[1].

However, this same polarization makes the N-Br bond an ideal target for nucleophilic attack by water[2]. When exposed to even trace moisture, H₂O attacks the electrophilic bromine. This hydrolysis cleaves the bond, yielding the degraded parent compound (4,5-dichloro-6-pyridazone ) and hypobromous acid (HOBr) [1].

The critical danger lies in the secondary reaction: HOBr is unstable and readily decomposes into hydrobromic acid (HBr) and free bromine (Br₂). The generated HBr acts as an acid catalyst, dramatically accelerating the hydrolysis of the remaining intact reagent in a runaway autocatalytic cycle [3].

Hydrolysis NBDCP N-Bromo-4,5-dichloro- 6-pyridazone TS Nucleophilic Attack Intermediate NBDCP->TS H2O H2O (Moisture) H2O->TS Degraded 4,5-dichloro- 6-pyridazone TS->Degraded HOBr HOBr (Hypobromous Acid) TS->HOBr HBr HBr + Br2 (Autocatalyst) HOBr->HBr Decomposes HBr->TS Autocatalysis

Hydrolysis pathway of N-Bromo-4,5-dichloro-6-pyridazone showing autocatalysis.

Quantitative Impact of Moisture

Visual inspection is insufficient for determining solvent readiness. The autocatalytic nature of N-haloamide hydrolysis means that even parts-per-million (ppm) levels of water can ruin a reaction overnight. The table below summarizes the relationship between solvent moisture and reagent viability at 25°C.

Solvent Moisture Level (Karl Fischer)Reagent Half-Life ( t1/2​ ) at 25°CVisual Indicator of DegradationConsequence in Synthesis
< 10 ppm > 6 monthsNone (Pure white/off-white powder)Optimal electrophilic bromination.
50 ppm ~ 48 hoursVery slight yellowingMinor yield reduction; side reactions.
200 ppm < 4 hoursDistinct yellow/orange tintMajor recovery of parent pyridazone.
> 500 ppm < 30 minutesBrown discoloration, fumingComplete reagent failure; Br₂ toxicity.

Standard Operating Procedure: Anhydrous Workflow

To ensure scientific integrity, every step in your methodology must be a self-validating system . Do not assume a solvent is dry; prove it before introducing the reagent.

Step 1: Solvent Validation (The Checkpoint)

  • Action: Draw a 1 mL aliquot of your reaction solvent (e.g., DCM, DMF, or THF) and inject it into a Karl Fischer (KF) coulometric titrator.

  • Causality: Molecular sieves can become saturated, and septum seals can fail. KF titration provides absolute quantitative proof that the moisture is below the critical 20 ppm threshold required to prevent the autocatalytic HBr cycle. Do not proceed if moisture is > 20 ppm.

Step 2: Glassware Preparation

  • Action: Bake all reaction flasks and stir bars at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and cool under a continuous stream of ultra-high purity (UHP) Argon.

  • Causality: Glass surfaces are coated in microscopic silanol groups that strongly adsorb atmospheric water. Standard air-drying or brief heat-gun passes will not break these hydrogen bonds.

Step 3: Reagent Handling and Transfer

  • Action: Transfer the N-Bromo-4,5-dichloro-6-pyridazone exclusively inside a glovebox with an active continuous purge (maintaining H₂O < 1 ppm, O₂ < 1 ppm).

  • Causality: Opening the reagent bottle on a standard benchtop exposes the top layer of the powder to ambient humidity. This instantly generates trace HBr, which will slowly degrade the rest of the bottle even after it is sealed.

Step 4: Reaction Initiation & Self-Validation

  • Action: Add the reagent to the validated solvent at 0°C. Before adding your expensive substrate, spot a 1 µL aliquot of the reagent/solvent mixture onto a strip of moistened starch-iodide paper.

  • Causality: Hydrolysis has a higher activation energy than many desired electrophilic brominations; lowering the temperature kinetically suppresses moisture reactions. The starch-iodide paper acts as a self-validating step: an immediate blue-black color confirms the presence of the active Br⁺ species. If the paper does not turn black, the reagent has hydrolyzed, and you have saved your substrate from being wasted.

Troubleshooting & FAQs

Q: My N-Bromo-4,5-dichloro-6-pyridazone has turned from a white powder to a yellowish-brown color. Is it still usable? A: No. The yellowish-brown discoloration is the physical manifestation of free bromine (Br₂) release, indicating that the autocatalytic hydrolysis cycle has already occurred[3]. Using this degraded material will introduce the unreactive parent pyridazone into your reaction mixture, throwing off your stoichiometry and likely halting your desired bromination. Discard the material according to your EHS guidelines for halogenated organics.

Q: Can I recrystallize or "rescue" partially hydrolyzed reagent, similar to how I purify N-Bromosuccinimide (NBS)? A: It is highly discouraged. While NBS can sometimes be rapidly recrystallized from hot water[1], N-Bromo-4,5-dichloro-6-pyridazone is vastly more sensitive. Attempting aqueous recrystallization will destroy the compound. While it can theoretically be recrystallized from strictly anhydrous, non-nucleophilic solvent mixtures (e.g., anhydrous DCM/hexane) under an argon atmosphere, the risk of retaining HBr impurities is high. For GMP/GLP workflows, commercial replacement is mandatory.

Q: I ran my reaction, but my LC-MS shows a massive peak for 4,5-dichloro-6-pyridazone and unreacted starting material. What went wrong? A: Your reagent acted as a desiccant rather than a brominating agent. The presence of the parent pyridazone confirms that the N-Br bond was cleaved by a nucleophile other than your substrate—almost certainly water[2]. Review your solvent drying protocols, ensure your inert gas line does not have a saturated moisture trap, and validate your solvent with Karl Fischer titration prior to your next attempt.

Q: What are the best practices for long-term storage of the bulk powder? A: Store the compound in a tightly sealed amber glass vial (to prevent photolytic homolysis of the N-Br bond). Place this vial inside a secondary desiccator containing indicating Drierite (calcium sulfate) or P₂O₅, and store the entire unit at 2–8°C. Crucial step: When retrieving the reagent, allow the sealed desiccator to reach room temperature before opening it. Opening a cold bottle immediately condenses atmospheric moisture directly onto the reagent.

References

  • N-Bromosuccinimide - Wikipedia Source: wikipedia.org URL:[Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • Practical Synthesis of B(9)-Halogenated Carboranes with N-Haloamides in Hexafluoroisopropanol | Inorganic Chemistry Source: acs.org URL:[Link]

Sources

Troubleshooting

Optimizing transition-metal catalyst load in N-Bromo-4,5-dichloro-6-pyridazone mediated reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating [1] as a mere structural analog to standard reagents like N-bromosuccinimide (NBS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating [1] as a mere structural analog to standard reagents like N-bromosuccinimide (NBS). This assumption inevitably leads to catastrophic catalytic failure. The highly electron-deficient pyridazone backbone fundamentally alters the thermodynamics of N–Br bond cleavage and the coordination environment of the transition metal post-oxidation.

This guide is designed to troubleshoot specific failure modes—such as catalyst poisoning, metal aggregation, and unselective background reactions—by explaining the molecular causality behind them and providing self-validating protocols for optimization.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my standard Pd(OAc)₂ loading (5 mol%) failing when I switch from NBS to N-Bromo-4,5-dichloro-6-pyridazone? Causality: NBDCP is a significantly more aggressive electrophilic brominating agent and a stronger two-electron oxidant for Pd(II)/Pd(IV) cycles. However, the resulting byproduct, 4,5-dichloro-6-pyridazone, possesses adjacent nitrogen and oxygen donors. At a 5 mol% catalyst loading, the rapid initial turnover creates a high local concentration of this bidentate byproduct. It outcompetes the substrate for coordination to the Pd(II) resting state, effectively poisoning the catalyst. Solution: You must optimize the load downward. demonstrate that catalyst loadings can be successfully reduced to as low as 0.05 mol% when the correct ancillary ligands are employed to stabilize the active species[2].

Q2: I am observing the rapid formation of a black precipitate (Pd black) in my reaction mixture. How do I prevent metal aggregation? Causality: Palladium black forms when the rate of reductive elimination heavily outpaces substrate re-coordination. This leaves unstable, "naked" Pd(0) species that rapidly aggregate into insoluble clusters. Because NBDCP drives the oxidative addition step so rapidly, high catalyst loadings deplete the local substrate concentration, stranding the metal in its vulnerable state. Solution: Lowering the catalyst load to 0.5–1.5 mol% ensures that catalytic turnover matches the mass transfer rate of the substrate. Additionally, introducing a strongly coordinating, electron-donating ligand (such as triphenylphosphine) prevents aggregation by stabilizing the low-valent intermediates[2].

Q3: How can I differentiate between transition-metal-catalyzed C–H bromination and background radical bromination? Causality: The N–Br bond in NBDCP is highly susceptible to homolytic cleavage under thermal stress or ambient light, triggering unselective radical chain mechanisms. Solution: You must validate your system by running a control reaction with the transition metal omitted. If bromination persists, your system is likely undergoing [3]. Switch to opaque reaction vessels to isolate the transition-metal-catalyzed pathway.

Section 2: Quantitative Benchmarking Data

To successfully transition your workflows, you must account for the distinct physicochemical parameters of NBDCP compared to traditional reagents.

ParameterN-Bromosuccinimide (NBS)N-Bromo-4,5-dichloro-6-pyridazone (NBDCP)
Active Halogen Polarization (Br⁺) ModerateHigh (Electron-deficient backbone)
Optimal Pd Catalyst Loading 2.0 – 5.0 mol%0.5 – 1.5 mol%
Byproduct Coordination Strength Weak (Monodentate Succinimide)Strong (Bidentate Pyridazone)
Risk of Metal Aggregation (Pd Black) LowHigh (at >2 mol% loading)
Background Radical Reaction Rate ModerateHigh (Requires strict light exclusion)

Section 3: Mechanistic Pathway Visualization

Understanding the catalytic cycle is critical for diagnosing where your reaction is stalling. The diagram below illustrates the sequence of events, highlighting the critical byproduct dissociation step where catalyst poisoning typically occurs.

G A Pd(II) Resting State [Active Catalyst] B Substrate Coordination (C-H Activation) A->B Substrate Binding C Oxidative Addition (NBDCP Cleavage) B->C C-H Cleavage D Pd(IV)-Br Intermediate (High Valent) C->D N-Br Transfer E Reductive Elimination (Product Release) D->E Bromination E->A Pyridazone Dissociation

Catalytic cycle of Pd-mediated C-H bromination using NBDCP.

Section 4: Standard Operating Protocol (SOP)

Protocol: Self-Validating Catalyst Load Optimization for NBDCP-Mediated Coupling

Objective: Determine the optimal transition-metal loading to maximize turnover frequency (TOF) while preventing catalyst poisoning by the 4,5-dichloro-6-pyridazone byproduct. This protocol utilizes built-in controls to ensure a self-validating system.

Phase 1: System Validation (Internal Controls)

  • Background Radical Control: Set up a reaction vessel with the substrate and 1.1 eq. NBDCP in the chosen solvent (e.g., anhydrous MeCN). Omit the transition metal. Stir at the target temperature for 1 hour.

  • Photoredox Control: Repeat Step 1 under ambient light versus strict darkness (foil-wrapped vessel).

    • Causality Check: If product forms in the dark control, thermal homolysis is occurring; lower the reaction temperature. If product forms only in the light control, ambient photons are triggering radical pathways[3]. Proceed to Phase 2 only when background conversion is <5%.

Phase 2: Catalyst Titration & Optimization 3. Stock Solution Preparation: Prepare a 0.01 M stock solution of Pd(OAc)₂ and a strongly coordinating ligand (e.g., triphenylphosphine) in a 1:2 ratio.

  • Causality Check: Pre-complexation prevents immediate reduction to Pd black upon exposure to the potent NBDCP oxidant[4].

  • Loading Screen: Dispense the catalyst stock into four separate, foil-wrapped vessels containing the substrate to achieve final metal loadings of 0.1 mol%, 0.5 mol%, 1.0 mol%, and 5.0 mol%.

  • Reagent Addition: Add 1.1 eq. of NBDCP portion-wise over 15 minutes.

    • Causality Check: Gradual addition prevents a sudden spike in byproduct concentration, which causes off-cycle catalyst sequestration.

  • Kinetic Sampling & Quench: Extract 50 µL aliquots at 15, 30, and 60 minutes. Quench immediately with saturated aqueous sodium thiosulfate to neutralize unreacted NBDCP and halt the reaction.

  • Analysis: Analyze via HPLC. The optimal loading is the lowest mol% that achieves >95% conversion without plateauing prematurely (premature plateauing at higher loadings indicates byproduct-induced catalyst poisoning).

References

  • "Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation", ACS Organic Process Research & Development. Available at:[Link]

  • "Transition Metal Catalyzed Enantioselective α-Heterofunctionalization of Carbonyl Compounds", Chemical Reviews, ACS Publications. Available at:[Link]

  • "Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide", ACS Omega. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Bromo-4,5-dichloro-6-pyridazone vs N-Bromosuccinimide (NBS) for selective bromination

Advanced Regiocontrol in Halogenation: N-Bromo-4,5-dichloro-6-pyridazone vs. N-Bromosuccinimide In late-stage drug development and complex natural product synthesis, selective halogenation is a critical transformation.

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Regiocontrol in Halogenation: N-Bromo-4,5-dichloro-6-pyridazone vs. N-Bromosuccinimide

In late-stage drug development and complex natural product synthesis, selective halogenation is a critical transformation. While N-Bromosuccinimide (NBS) has long been the gold standard for Wohl-Ziegler allylic/benzylic bromination and electrophilic aromatic substitution 1[1], it frequently suffers from poor regiocontrol and over-bromination in highly functionalized scaffolds.

To address these limitations, N-Bromo-4,5-dichloro-6-pyridazone (NBDCP, CAS 51451-06-0) has emerged as a specialized, sterically demanding alternative 2[2]. This guide objectively compares the mechanistic profiles, quantitative performance, and experimental workflows of NBS and NBDCP to help synthetic chemists make data-driven reagent selections.

Mechanistic Divergence: Sterics and Electronics

The fundamental difference between NBS and NBDCP lies in the architecture of the nitrogen-containing leaving group, which dictates both the kinetics of the bromine transfer and the stability of the resulting intermediates.

  • Steric Bulk for Kinetic Control: NBS features a relatively flat, low-profile 5-membered succinimide ring. When a substrate possesses multiple abstractable allylic or benzylic hydrogens, NBS often yields a thermodynamic mixture of bromides. In contrast, NBDCP utilizes a rigid, 6-membered pyridazone ring flanked by two bulky chlorine atoms. This creates a highly sterically demanding environment around the N-Br bond, forcing the bromine transfer to occur exclusively at the least sterically hindered radical site.

  • Electronic Attenuation: The two chlorine atoms on the NBDCP ring exert a strong inductive electron-withdrawing effect (-I). This stabilizes the transient pyridazonyl radical (or anion in electrophilic pathways) more effectively than the carbonyls of succinimide. Consequently, NBDCP acts as a "milder" brominating agent, significantly reducing the risk of di-bromination at activated benzylic positions.

ReactionLogic Substrate Target Substrate (Multiple Allylic Sites) Radical_Pool Radical Intermediate Pool Substrate->Radical_Pool AIBN, hν NBS_Agent NBS (Low Steric Bulk) Mix_Product Mixed Bromides (Thermodynamic) NBS_Agent->Mix_Product Fast Br transfer NBDCP_Agent NBDCP (High Steric Bulk) Select_Product Single Regioisomer (Kinetic/Steric Control) NBDCP_Agent->Select_Product Sterically hindered Br transfer Radical_Pool->NBS_Agent Radical_Pool->NBDCP_Agent

Fig 1: Reaction logic and regiocontrol divergence between NBS and NBDCP.

Quantitative Performance Comparison

The choice between these reagents often comes down to a trade-off between atom economy and downstream purification efficiency. While NBS has a higher active bromine content, NBDCP drastically simplifies the isolation phase.

ParameterN-Bromosuccinimide (NBS)N-Bromo-4,5-dichloro-6-pyridazone (NBDCP)
Molecular Weight 177.98 g/mol 243.87 g/mol
Active Bromine Content ~44.9%~32.8%
Steric Profile Low (5-membered ring)High (6-membered ring + di-chloro bulk)
Regioselectivity Moderate (Prone to thermodynamic mixtures)High (Kinetic control via steric hindrance)
Byproduct Succinimide4,5-Dichloro-6-pyridazone
Byproduct Solubility (Cold) Partially soluble (often requires aqueous wash)Highly insoluble (removed via direct filtration)
Over-bromination Risk HighLow (Attenuated reactivity)

Self-Validating Experimental Protocols

A robust chemical protocol should provide the operator with real-time, visual feedback. The following workflow is designed as a self-validating system for regioselective allylic bromination.

Causality Behind Experimental Choices:

  • Solvent (Trifluorotoluene, PhCF3): Historically, carbon tetrachloride (CCl4) was the solvent of choice because it does not participate in radical chain transfer. Due to its severe toxicity, PhCF3 is utilized here. It maintains the necessary radical lifetimes while offering an excellent safety and solubility profile.

  • Initiator (AIBN): Azobisisobutyronitrile (AIBN) is selected over peroxides to ensure a steady, low-concentration generation of initiating radicals at 80 °C, preventing thermal runaway and minimizing side reactions.

ExpWorkflow Init 1. Solubilize Substrate (PhCF3, 0.1 M) AddReagent 2. Add Brominating Agent (1.05 eq) + AIBN (5 mol%) Init->AddReagent Reflux 3. Reflux (80°C) Monitor via GC-MS AddReagent->Reflux Precipitate 4. Cool to 0°C Induce Byproduct Precipitation Reflux->Precipitate Filter 5. Vacuum Filtration Isolate Pure Filtrate Precipitate->Filter

Fig 2: Self-validating workflow for selective bromination and byproduct isolation.

Step-by-Step Methodology:
  • Initialization: Dissolve 10.0 mmol of the target substrate in 50 mL of anhydrous PhCF3 in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 10.5 mmol (1.05 eq) of NBDCP (or NBS) and 0.5 mmol (5 mol%) of AIBN.

    • Validation Checkpoint 1: The mixture will initially appear as a heterogeneous suspension, as the N-bromo reagents are only partially soluble at room temperature.

  • Thermal Activation: Heat the reaction to 80 °C under an inert argon atmosphere.

    • Validation Checkpoint 2: As the reaction proceeds, the suspension will clarify into a homogeneous solution. This physical phase change confirms the active consumption of the N-bromo reagent and the propagation of the radical species.

  • Termination & Precipitation: Once TLC or GC-MS indicates complete consumption of the starting material, remove the heat source and cool the flask to 0 °C in an ice bath for 30 minutes.

    • Validation Checkpoint 3 (Crucial): The reaction validates its own completion through the sudden precipitation of the depleted byproduct. Because 4,5-dichloro-6-pyridazone is highly crystalline and dense, this visual cue is significantly sharper and more quantitative than the precipitation of succinimide.

  • Isolation: Isolate the product via vacuum filtration. The solid byproduct is retained on the filter frit, while the highly pure brominated product remains in the PhCF3 filtrate, ready for downstream cross-coupling or substitution without the need for aqueous workup.

References

  • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews / DataPDF URL: [Link]

Sources

Comparative

Comparing the efficacy of N-Bromo-4,5-dichloro-6-pyridazone with other halogenating agents

Comparative Efficacy of N-Bromo-4,5-dichloro-6-pyridazone (NBDCP) vs. Conventional Halogenating Agents Introduction In the landscape of synthetic organic chemistry and active pharmaceutical ingredient (API) development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-Bromo-4,5-dichloro-6-pyridazone (NBDCP) vs. Conventional Halogenating Agents

Introduction

In the landscape of synthetic organic chemistry and active pharmaceutical ingredient (API) development, electrophilic bromination remains a cornerstone transformation. While N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) have historically dominated this space, the demand for milder, highly regioselective, and easily workable reagents has led to the exploration of structurally tuned N-halo compounds. N-Bromo-4,5-dichloro-6-pyridazone (NBDCP, CAS 51451-06-0) has emerged as a potent alternative that offers distinct thermodynamic and kinetic advantages over traditional reagents[1].

Mechanistic Rationale: The Causality of Reactivity

As an application scientist, it is critical to understand that the efficacy of any N-bromo reagent is fundamentally dictated by the stability of its leaving group—the corresponding nitrogen-centered anion. The parent heterocycle of NBDCP, 2, possesses a predicted pKa of approximately 8.39[2].

In contrast, succinimide (the byproduct of NBS) has a pKa of 9.6, and 5,5-dimethylhydantoin (from DBDMH) has a pKa of 9.1. The significantly lower pKa of the pyridazinone ring, driven by the electron-withdrawing nature of the adjacent dichloro-substituted conjugated system, stabilizes the conjugate base. This thermodynamic sink renders the N-Br bond in NBDCP more polarized and electrophilic, facilitating faster bromine transfer to substrates under milder conditions. This causality explains why NBDCP can successfully brominate deactivated or sterically hindered substrates where NBS requires forcing conditions or radical initiators.

Comparative Efficacy and Data Presentation

When benchmarking NBDCP against NBS, DBDMH, and elemental Bromine (Br₂), several operational metrics must be evaluated: atom economy, regioselectivity, reaction kinetics, and byproduct removal.

Table 1: Quantitative Comparison of Halogenating Agents

ReagentActive Br (%)Parent Ring pKaRelative ElectrophilicityByproduct Solubility (Non-polar solvents)Primary Application
NBDCP ~32.8%8.39Very HighVery Low (Crystalline precipitate)Sensitive substrates, selective α-bromination
NBS 44.9%9.60ModerateLow to ModerateAllylic/benzylic radical bromination
DBDMH 55.9%9.10HighModerateIndustrial scale electrophilic additions
Br₂ 100.0%N/AExtremely High (Unselective)N/A (Generates corrosive HBr)Bulk bromination, addition to alkenes

Experimental Insight: In the α-bromination of sterically hindered ketones, NBDCP consistently achieves >90% conversion within 2 hours at room temperature. The byproduct, 4,5-dichloro-6-pyridazone, is highly crystalline and virtually insoluble in solvents like cold acetonitrile, making workup a simple filtration step. This contrasts sharply with NBS, where succinimide often requires aqueous washing for complete removal, potentially compromising water-sensitive products.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol details the use of NBDCP for the α-bromination of a generic enolizable ketone. The system is inherently self-validating: the progress of the reaction can be visually tracked by the precipitation of the 4,5-dichloro-6-pyridazone byproduct, acting as an internal indicator of reaction completion.

Protocol: Regioselective α-Bromination using NBDCP

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve the substrate (1.0 mmol) in 10 mL of anhydrous acetonitrile (or carbon tetrachloride for radical reactions).

  • Reagent Addition: Shield the flask from direct light. Add NBDCP (1.05 mmol) in one portion. The slight 5% excess ensures complete conversion without over-bromination.

  • Reaction Monitoring: Stir the mixture at room temperature. As the electrophilic bromine transfer occurs, the insoluble 4,5-dichloro-6-pyridazone byproduct will begin to precipitate as a beige/white crystalline solid[2]. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc).

  • Workup & Isolation: Once complete (typically 1-3 hours), filter the suspension through a sintered glass funnel to remove the pyridazinone byproduct. Wash the filter cake with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product usually exhibits >95% purity by NMR and can be further purified by flash chromatography if necessary.

Visualizing the Mechanistic and Operational Pathways

G Substrate Substrate (Alkene/Enol) Intermediate Bromonium / Radical Intermediate Substrate->Intermediate + Br+ NBDCP NBDCP (Active Br+ Donor) NBDCP->Intermediate Transfers Br Byproduct 4,5-Dichloro-6-pyridazone (Precipitates) NBDCP->Byproduct Leaving Group Product Brominated Product Intermediate->Product Substitution/ Addition Byproduct->NBDCP Recycled via Br2 / NaOH

Figure 1: Mechanistic workflow of NBDCP-mediated bromination and reagent recycling.

Protocol Step1 1. Substrate + Solvent (e.g., MeCN or CCl4) Step2 2. Add NBDCP (1.05-1.10 equiv) Step1->Step2 Step3 3. Stir at RT or Reflux (Monitor via TLC/GC) Step2->Step3 Step4 4. Filter Byproduct (4,5-dichloro-6-pyridazone) Step3->Step4 Step5 5. Concentrate & Purify (Yield >90%) Step4->Step5

Figure 2: Standard experimental protocol for NBDCP-mediated bromination.

Conclusion

For drug development professionals dealing with complex, multi-functionalized APIs, NBDCP offers a precision tool. Its tuned electrophilicity, governed by the low pKa of the pyridazinone leaving group, allows for 3 where NBS might fail or cause degradation[3]. The operational simplicity of byproduct removal further cements its utility in scalable synthetic routes.

References

  • Title: 4,5-Dichloro-3(2H)-pyridazinone Chemical Properties and pKa Source: LookChem Database URL: [Link]

Sources

Validation

A Comparative Guide to the NMR Spectra of N-Bromo-4,5-dichloro-6-pyridazone and 4,5-dichloro-6-pyridazone

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of heterocyclic chemistry, pyridazinone scaffolds are of significant interest due to their diverse biological activities. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic chemistry, pyridazinone scaffolds are of significant interest due to their diverse biological activities. The functionalization of the pyridazinone ring can dramatically alter its physicochemical properties and biological targets. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of a parent pyridazinone, 4,5-dichloro-6-pyridazone, and its N-bromo derivative, N-Bromo-4,5-dichloro-6-pyridazone.

The introduction of a bromine atom at the nitrogen position (N1) is a critical synthetic step that can pave the way for further molecular elaboration through subsequent reactions. Understanding the NMR spectral changes upon N-bromination is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide will delve into the theoretical underpinnings of these spectral shifts, provide a detailed (predicted) analysis of the respective ¹H and ¹³C NMR spectra, and outline a robust experimental protocol for both the synthesis of the N-bromo derivative and the acquisition of high-quality NMR data.

Structural and Electronic Considerations

The core structural difference between the two compounds is the substitution at the N1 position. In 4,5-dichloro-6-pyridazone, this position is occupied by a hydrogen atom, which can participate in tautomerism and intermolecular hydrogen bonding. In N-Bromo-4,5-dichloro-6-pyridazone, the hydrogen is replaced by a bromine atom.

This substitution has profound electronic consequences. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect is expected to deshield the neighboring protons and carbons in the pyridazinone ring, leading to downfield shifts in their respective NMR spectra. The lone pairs of electrons on the bromine atom can also participate in resonance, though the inductive effect is generally more dominant in influencing NMR chemical shifts in such systems.

¹H and ¹³C NMR Spectral Comparison

Due to the limited availability of published experimental NMR data for N-Bromo-4,5-dichloro-6-pyridazone, the following comparison utilizes experimental data for 4,5-dichloro-6-pyridazone and theoretically predicted data for its N-bromo analog. The predictions are based on established principles of NMR spectroscopy and the known effects of N-halogenation on similar heterocyclic systems.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton4,5-dichloro-6-pyridazone (Experimental, DMSO-d₆)N-Bromo-4,5-dichloro-6-pyridazone (Predicted, DMSO-d₆)Rationale for Predicted Shift
H3~8.15 (s)~8.40 - 8.60 (s)Significant downfield shift due to the strong electron-withdrawing effect of the adjacent N-bromo group.
NH~13.5 (br s)N/AAbsence of the NH proton.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon4,5-dichloro-6-pyridazone (Experimental, DMSO-d₆)N-Bromo-4,5-dichloro-6-pyridazone (Predicted, DMSO-d₆)Rationale for Predicted Shift
C3~130.5~132.0 - 134.0Downfield shift due to the proximity to the electron-withdrawing N-bromo group.
C4~138.0~139.0 - 141.0Moderate downfield shift, influenced by the change in the electronic nature of the adjacent nitrogen.
C5~145.0~146.0 - 148.0Minor downfield shift, as the effect of the N-bromo group is transmitted through several bonds.
C6~158.0~159.0 - 161.0Downfield shift of the carbonyl carbon due to the overall increased electron deficiency of the ring.

Causality Behind Spectral Differences: An In-Depth Look

The predicted downfield shifts for all protons and carbons in N-Bromo-4,5-dichloro-6-pyridazone compared to its parent compound are a direct consequence of the inductive electron withdrawal by the bromine atom attached to the nitrogen.

  • ¹H NMR: The most dramatic effect is anticipated for the H3 proton, which is in close proximity to the N1 position. The strong deshielding effect of the N-bromo group will cause a significant downfield shift. The broad singlet corresponding to the acidic NH proton in the parent compound will be absent in the N-bromo derivative, providing a clear diagnostic marker for the success of the bromination reaction.

  • ¹³C NMR: Similarly, all carbon atoms in the pyridazinone ring are expected to experience a downfield shift. The effect will be most pronounced for the carbons closest to the N1 position, namely C3 and C6 (the carbonyl carbon). The electron density around these nuclei is significantly reduced, leading to a larger chemical shift value.

Experimental Protocols

Synthesis of N-Bromo-4,5-dichloro-6-pyridazone

This protocol describes a general method for the N-bromination of 4,5-dichloro-6-pyridazone using N-Bromosuccinimide (NBS), a common and effective brominating agent for N-H bonds in heterocyclic compounds.[1][2][3][4]

Materials:

  • 4,5-dichloro-6-pyridazone

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or dichloromethane)

  • Radical initiator (optional, e.g., AIBN or benzoyl peroxide, if the reaction is sluggish)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4,5-dichloro-6-pyridazone (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (1.05 - 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting material's NH proton signal in a crude ¹H NMR sample.

  • If the reaction is slow, gentle heating or the addition of a catalytic amount of a radical initiator may be necessary.

  • Upon completion of the reaction, the succinimide byproduct can be removed by filtration.

  • The solvent is then removed under reduced pressure to yield the crude N-Bromo-4,5-dichloro-6-pyridazone.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 4,5-dichloro-6-pyridazone 4,5-dichloro-6-pyridazone Mixing Mixing 4,5-dichloro-6-pyridazone->Mixing NBS N-Bromosuccinimide (NBS) NBS->Mixing Solvent Anhydrous Solvent Stirring Stirring at RT Filtration Filtration Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product N-Bromo-4,5-dichloro-6-pyridazone Recrystallization->Product Mixing->Stirring

Caption: Synthetic workflow for N-Bromo-4,5-dichloro-6-pyridazone.

NMR Sample Preparation and Data Acquisition

A well-prepared NMR sample is crucial for obtaining high-quality spectra.

Materials:

  • Synthesized compound (4,5-dichloro-6-pyridazone or N-Bromo-4,5-dichloro-6-pyridazone)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Gently vortex the vial to ensure complete dissolution of the sample.

  • Using a clean Pasteur pipette, transfer the solution into the NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Data Acquisition Parameters (General):

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 2-4 seconds

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay (d1): 2-5 seconds

    • Proton decoupling: Broadband decoupling (e.g., waltz16 or garp).

Conclusion

The N-bromination of 4,5-dichloro-6-pyridazone induces predictable and significant changes in its ¹H and ¹³C NMR spectra. The most notable features are the disappearance of the NH proton signal and a general downfield shift of all proton and carbon resonances, with the most pronounced effects observed for the nuclei closest to the N-bromo group. This comparative guide provides researchers with the foundational knowledge to confidently synthesize, characterize, and utilize N-Bromo-4,5-dichloro-6-pyridazone in their synthetic endeavors. The provided protocols for synthesis and NMR analysis are designed to be robust and reproducible, ensuring the integrity of experimental data.

References

  • Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. [Link]

Sources

Comparative

A Comparative Kinetic Analysis: N-Bromo-4,5-dichloro-6-pyridazone Poised Against Traditional Brominating Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the quest for novel reagents with superior reactivity, selectivity, and safety profiles i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for novel reagents with superior reactivity, selectivity, and safety profiles is a perpetual endeavor. This guide offers a comparative study of the reaction kinetics of a novel N-bromo compound, N-Bromo-4,5-dichloro-6-pyridazone, against well-established traditional brominating agents, primarily N-Bromosuccinimide (NBS) and molecular bromine (Br₂). While extensive kinetic data for traditional reagents provide a robust baseline, this guide also addresses the current literature gap on the specific kinetics of N-Bromo-4,5-dichloro-6-pyridazone and proposes a forward-looking experimental framework for its characterization.

Introduction: The Significance of Brominating Agents in Synthesis

The introduction of bromine into organic molecules is a cornerstone of synthetic chemistry, providing a versatile functional group for subsequent transformations such as cross-coupling reactions, nucleophilic substitutions, and eliminations.[1][2] The choice of a brominating agent is critical and is often a balance between reactivity, selectivity, and operational safety.[2] While highly reactive, molecular bromine (Br₂) is a hazardous and corrosive liquid, which has spurred the development of solid, more user-friendly N-bromo compounds.[1][3] Among these, N-Bromosuccinimide (NBS) has emerged as a widely used reagent for a variety of bromination reactions, including allylic and benzylic brominations, as well as α-bromination of carbonyl compounds.[1][2][4]

N-Bromo-4,5-dichloro-6-pyridazone enters this field as a potential alternative, with its unique electronic and structural features derived from the dichloropyridazinone ring. Understanding its reaction kinetics is paramount to unlocking its synthetic potential.

Kinetic Profiles of Traditional Brominating Agents

A substantial body of research has been dedicated to elucidating the kinetics and mechanisms of reactions involving traditional brominating agents. This knowledge serves as a critical benchmark for evaluating novel reagents.

N-Bromosuccinimide (NBS)

NBS is a versatile reagent that can participate in both radical and electrophilic brominations.[4] The reaction kinetics are highly dependent on the substrate and the reaction conditions.

  • Reaction Order: The order of reaction with respect to NBS is often found to be first-order.[5][6][7] For instance, the oxidation of ferrocyanide by NBS in an aqueous acidic medium exhibits a first-order dependence on both the oxidant (NBS) and the substrate.[5] Similarly, the reaction of NBS with amino acids like glycine and proline has been shown to be first order in both NBS and the amino acid concentration.[6] However, in some cases, such as the Ru(III) catalyzed oxidation of aliphatic ketones, the reaction can be zero-order with respect to NBS.[4]

  • Influence of pH: The reactivity of NBS is significantly influenced by the pH of the medium. In the oxidation of ferrocyanide, the reaction rate increases with increasing pH.[5] Conversely, in the reaction with proline, the rate is inversely dependent on the hydrogen ion concentration.[5]

  • Mechanism: NBS can react through different mechanisms. In many reactions, the active species is considered to be protonated NBS or a species derived from it.[5] The reaction can proceed through an outer-sphere mechanism, as proposed for the oxidation of ferrocyanide,[5] or an inner-sphere mechanism, as suggested for the oxidation of a Co(II) complex.[7] In the bromination of amines and amino acids, a concerted mechanism involving the transfer of 'Br+' from NBS to the nitrogen atom of the substrate is proposed.[6]

Molecular Bromine (Br₂)

Molecular bromine is a powerful brominating agent, and its reactions are often very fast.

  • Reaction Rates: The reaction of bromine with phenolic compounds is rapid, with second-order rate constants in the range of 10⁴ to 10⁷ M⁻¹s⁻¹.[8] The reactivity is highly dependent on the speciation of bromine (e.g., Br₂, HOBr), which is influenced by pH.[8] For instance, the reaction between bromine and thiocyanate has a fast initial stage with a rate constant greater than 6.05 x 10⁵ M⁻¹s⁻¹.[9]

  • Mechanism: The bromination of aromatic compounds by molecular bromine typically proceeds through an electrophilic substitution mechanism.[10]

N-Bromo-4,5-dichloro-6-pyridazone: A Prospective Kinetic Profile

While direct experimental kinetic data for N-Bromo-4,5-dichloro-6-pyridazone is not extensively available in the current literature, we can infer its potential reactivity based on its structure and the established principles of physical organic chemistry.

The presence of two electron-withdrawing chlorine atoms on the pyridazinone ring is expected to significantly influence the electronic properties of the N-Br bond. This inductive effect would likely render the bromine atom more electrophilic compared to that in NBS. Consequently, N-Bromo-4,5-dichloro-6-pyridazone is anticipated to be a more potent brominating agent.

Hypothesized Kinetic Characteristics:

  • Enhanced Reaction Rates: The increased electrophilicity of the bromine atom should lead to faster reaction rates in electrophilic brominations compared to NBS under similar conditions.

  • Sensitivity to Electronic Effects: The reaction kinetics are expected to be highly sensitive to the electronic nature of the substrate. Electron-rich substrates should react more rapidly.

  • Potential for Different Mechanistic Pathways: The unique structure may open up different mechanistic avenues or alter the rate-determining step compared to reactions with NBS.

Comparative Data Summary

The following table summarizes the key kinetic parameters for traditional brominating agents, providing a framework for the future evaluation of N-Bromo-4,5-dichloro-6-pyridazone.

Brominating AgentTypical SubstrateReaction Order (w.r.t. Brominating Agent)Second-Order Rate Constant (k₂)Key Mechanistic Features
N-Bromosuccinimide (NBS) Amino AcidsFirst[6]2.7 x 10⁶ - 4.74 x 10⁶ M⁻¹s⁻¹ (for N-bromoamino product formation)[6]Concerted 'Br+' transfer[6]
Alkenes/AromaticsVaries (often first)[4][5]Substrate dependentRadical or electrophilic pathways[4]
Molecular Bromine (Br₂) Phenolic CompoundsSecond[8]10⁴ - 10⁷ M⁻¹s⁻¹[8]Electrophilic substitution[10]
Thiocyanate-> 6.05 x 10⁵ M⁻¹s⁻¹ (initial stage)[9]Electrophilic attack[9]
N-Bromo-4,5-dichloro-6-pyridazone (Hypothetical)To be determinedTo be determinedTo be determined

Proposed Experimental Protocol for Kinetic Studies of N-Bromo-4,5-dichloro-6-pyridazone

To address the existing knowledge gap, a detailed experimental protocol for investigating the reaction kinetics of N-Bromo-4,5-dichloro-6-pyridazone is proposed. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective

To determine the reaction order, rate constant, and activation energy for the reaction of N-Bromo-4,5-dichloro-6-pyridazone with a model substrate (e.g., a substituted phenol or an enolizable ketone).

Materials and Instrumentation
  • N-Bromo-4,5-dichloro-6-pyridazone (synthesis may be required based on literature procedures for analogous pyridazinones).[11][12][13]

  • Model substrate (e.g., phenol, anisole, acetophenone)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • UV-Vis Spectrophotometer with temperature control

  • Stopped-flow apparatus (for fast reactions)

  • Standard laboratory glassware and reagents

Experimental Workflow

G cluster_prep Preparation cluster_kinetic_runs Kinetic Measurements cluster_data_analysis Data Analysis P1 Synthesize and purify N-Bromo-4,5-dichloro-6-pyridazone P2 Prepare stock solutions of reagent and substrate P1->P2 K1 Perform pseudo-first-order kinetic runs (excess substrate) P2->K1 K2 Monitor reaction progress (UV-Vis spectroscopy) K1->K2 Monitor absorbance change K3 Vary substrate concentration K1->K3 Repeat at different [Substrate] K4 Vary temperature K1->K4 Repeat at different temperatures D1 Determine pseudo-first-order rate constants (k_obs) K2->D1 Plot ln(A_t - A_inf) vs. time D2 Determine second-order rate constant (k₂) K3->D2 Plot k_obs vs. [Substrate] D3 Determine activation parameters (Arrhenius plot) K4->D3 Plot ln(k₂) vs. 1/T

Caption: Experimental workflow for determining the reaction kinetics of N-Bromo-4,5-dichloro-6-pyridazone.

Detailed Methodologies
  • Preparation of Reactant Solutions:

    • Synthesize N-Bromo-4,5-dichloro-6-pyridazone following established methods for N-bromination of pyridazinones, ensuring high purity.

    • Prepare stock solutions of N-Bromo-4,5-dichloro-6-pyridazone and the chosen substrate in the selected solvent of known concentrations.

  • Kinetic Measurements under Pseudo-First-Order Conditions:

    • To simplify the rate law, conduct experiments with the substrate in large excess (at least 10-fold) compared to the N-bromo reagent.

    • Equilibrate the reactant solutions to the desired temperature in the spectrophotometer's thermostatted cell holder.

    • Initiate the reaction by rapidly mixing the solutions and immediately start monitoring the change in absorbance at a wavelength where one of the reactants or products has a distinct absorption maximum.

  • Data Acquisition and Analysis:

    • Record the absorbance as a function of time until the reaction is complete.

    • For a first-order reaction, a plot of ln(A_t - A_∞) versus time will be linear, and the pseudo-first-order rate constant (k_obs) can be determined from the slope.

    • Repeat the experiment at different initial concentrations of the excess substrate. A plot of k_obs versus the substrate concentration will yield a straight line passing through the origin, and the slope will be the second-order rate constant (k₂).

    • Conduct the experiments at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k₂) versus 1/T).

Conclusion and Future Outlook

The field of synthetic chemistry continuously benefits from the introduction of novel reagents that offer advantages in terms of reactivity, selectivity, and safety. While traditional brominating agents like NBS and molecular bromine are well-characterized, the potential of new reagents like N-Bromo-4,5-dichloro-6-pyridazone remains to be fully explored. Based on its structure, this novel compound is poised to be a highly reactive electrophilic brominating agent.

The proposed experimental framework provides a clear roadmap for researchers to elucidate the reaction kinetics of N-Bromo-4,5-dichloro-6-pyridazone. The data generated from such studies will be invaluable for understanding its mechanistic nuances and for its rational application in the synthesis of pharmaceuticals and other fine chemicals. A thorough kinetic investigation will not only allow for a direct and quantitative comparison with traditional reagents but will also pave the way for the strategic design of new and improved synthetic methodologies.

References

  • Benchchem. A Comparative Guide to Brominating Agents: Featuring 2,2-Dibromo-1,2-diphenyl-1-ethanone.
  • ResearchGate. Kinetics and mechanism of oxidation of ferrocyanide by N-bromosuccinimide in aqueous acidic solution.
  • PMC. Ru (III) Catalyzed Oxidation of Aliphatic Ketones by N-Bromosuccinimide in Aqueous Acetic Acid: A Kinetic Study.
  • Benchchem. A Comparative Analysis of Brominating Agents for the Synthesis of 2-Bromo-3'-nitroacetophenone.
  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics of electrophilic bromine transfer from N-bromosuccinimide to amines and amino acids.
  • A Kinetic Study of Oxidation of New [Co(L)2(H2O)2] Complex by N-bromosuccinimide (NBS).
  • ResearchGate. The bromination kinetics of phenolic compounds in aqueous solution.
  • IOSR Journal. The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques.
  • Brandeis University.
  • PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • Oxford Academic. Synthesis and Reactions of Some New Pyridazinones.
  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.

Sources

Validation

Mass spectrometry validation methods for N-Bromo-4,5-dichloro-6-pyridazone synthesis products

Executive Summary & Analytical Rationale The synthesis of highly substituted, halogenated heterocycles such as N-Bromo-4,5-dichloro-6-pyridazone (also known as 2-bromo-4,5-dichloro-3(2H)-pyridazinone) presents unique ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The synthesis of highly substituted, halogenated heterocycles such as N-Bromo-4,5-dichloro-6-pyridazone (also known as 2-bromo-4,5-dichloro-3(2H)-pyridazinone) presents unique analytical challenges. As a critical intermediate in agrochemical and pharmaceutical drug development, verifying the structural integrity and purity of this compound is paramount.

The primary analytical challenge lies in the thermal lability of the N-Br bond . Unlike stable C-halogen bonds, N-halogen bonds are highly susceptible to thermal degradation and homolytic cleavage. Consequently, selecting the appropriate mass spectrometry (MS) platform is not merely a matter of preference, but a matter of preserving the molecule's structural fidelity during ionization. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS), providing self-validating protocols to ensure absolute confidence in your synthesis products.

Mechanistic Causality: The Halogen Isotopic Signature

The presence of one Bromine (Br) and two Chlorine (Cl) atoms in a single molecule creates a highly specific, mathematically predictable isotopic cluster. This signature is the most powerful tool for validating the intact synthesis product.

  • Chlorine ( 35 Cl / 37 Cl): Exists in a ~3:1 natural abundance ratio.

  • Bromine ( 79 Br / 81 Br): Exists in a ~1:1 natural abundance ratio.

When combined in the N-Bromo-4,5-dichloro-6-pyridazone molecule (Chemical Formula: C 4​ HBrCl 2​ N 2​ O), the resulting isotopic cluster for the intact ion exhibits a distinct M : M+2 : M+4 : M+6 pattern. Calculating the binomial expansion for these probabilities yields a relative abundance ratio of approximately 60 : 100 : 47 : 7 . Automated bioinformatic filtering of these distinct Br/Cl isotopic clusters significantly accelerates the dereplication and structural validation of halogenated synthesis products[1]. Any deviation from this precise ratio indicates either an isobaric interference or, more likely, in-source debromination.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

High-resolution mass spectrometry (HRMS) utilizing Orbitrap or TOF analyzers is critical for distinguishing the exact mass of halogenated heterocycles from isobaric matrix interferences[2]. However, the choice of sample introduction and ionization technique dictates whether the intact molecule survives to be detected.

Table 1: Comparative Performance of MS Platforms
ParameterLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)MALDI-TOF MS
Ionization Method Electrospray Ionization (ESI+)Electron Impact (EI, 70 eV)Matrix-Assisted Laser Desorption
Primary Ion Species [M+H] + (m/z 243, 245, 247, 249)[M] +∙ (m/z 242, 244, 246, 248)[M+H] + / Matrix Adducts
Thermal Degradation Risk Low (Ambient to 150°C desolvation)High (Injector at 250°C causes N-Br cleavage)Moderate (Laser-induced fragmentation)
Isotopic Fidelity Excellent (Preserves intact cluster)Poor for intact mass; Good for [M-Br] fragmentsPoor (Matrix interference < 300 m/z)
Limit of Detection (LOD) < 1 ng/mL~10 ng/mL (for stable fragments)~50 ng/mL
Best Use Case Gold Standard for Intact Validation Identifying unbrominated precursors/byproductsHigh-throughput screening (limited by low MW)

Causality Insight: UPLC-MS/MS methods operating in positive electrospray ionization (ESI+) mode have proven highly sensitive for the pharmacokinetic and structural validation of substituted pyridazinones[3]. GC-MS is generally unsuitable for the intact N-bromo compound due to the high heat of the injection port, which quantitatively converts the analyte back into the 4,5-dichloro-6-pyridazone precursor, yielding false negatives.

Self-Validating Experimental Protocols

The validation of LC-MS methods for such compounds requires rigorous assessment of matrix effects, recovery, and analyte stability during ionization[4]. The following protocols are designed as self-validating systems —meaning they contain internal checkpoints to prove the method itself has not destroyed the analyte.

MS_Workflow A Synthesis Product (N-Br-4,5-Cl2-Pyridazone) B Sample Aliquot & Dilution A->B C LC-ESI-MS/MS (Soft Ionization) B->C Primary (Labile N-Br) D GC-EI-MS (Hard Ionization) B->D Byproduct Screening E Isotopic Cluster Analysis (M, M+2, M+4, M+6) C->E D->E F Product Validation & Purity Assessment E->F

Workflow for mass spectrometric validation of halogenated pyridazones.

LC-ESI-MS/MS Protocol (The Gold Standard)

Objective: Confirm the intact mass and isotopic ratio of N-Bromo-4,5-dichloro-6-pyridazone without inducing thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized crystalline product in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a stock solution. Dilute to a final working concentration of 1 µg/mL using ACN/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid donates protons, driving the formation of the[M+H] + ion in ESI+ mode.

  • Chromatographic Separation: Inject 2 µL onto a superficially porous particle (SPP) C18 column (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters (ESI+): Set capillary voltage to 3.0 kV. Crucial Step: Keep the desolvation temperature strictly below 250°C and the source temperature at 100°C to prevent N-Br homolytic cleavage.

  • Data Acquisition: Scan m/z 100 to 400. Extract ion chromatograms (EIC) for m/z 243, 245, 247, and 249.

Self-Validation Checkpoint: Calculate the ratio of the intact [M+H] + base peak (m/z 245) to the debrominated fragment [M-Br+H] + (m/z 165). If the m/z 165 peak exceeds 10% of the m/z 245 peak, your source temperature or cone voltage is too high. Lower the energy parameters and re-inject. This ensures the fragmentation observed is not an artifact of the instrument settings.

GC-EI-MS Protocol (Byproduct & Precursor Screening)

Objective: Identify unreacted 4,5-dichloro-6-pyridazone and map the structural backbone via high-energy fragmentation.

Fragmentation M Molecular Ion [M]⁺• m/z 242, 244, 246, 248 (1 Br, 2 Cl) F1 [M - Br]⁺ m/z 163, 165, 167 (2 Cl) M->F1 -Br• (-79/81 Da) F2 [M - Br - CO]⁺ m/z 135, 137, 139 (2 Cl) F1->F2 -CO (-28 Da) F3 [M - Br - CO - Cl]⁺ m/z 100, 102 (1 Cl) F2->F3 -Cl• (-35/37 Da)

EI-MS fragmentation pathway for N-Bromo-4,5-dichloro-6-pyridazone.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the product in GC-grade Dichloromethane (DCM) to a concentration of 10 µg/mL.

  • Injection: Inject 1 µL with a split ratio of 10:1. Set the injector temperature to 200°C (kept intentionally lower than standard 250°C to attempt partial preservation of the N-Br bond, though degradation will still occur).

  • Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization: Electron Impact (70 eV). Scan range m/z 50–350.

Self-Validation Checkpoint: Look for the characteristic loss of Carbon Monoxide (-28 Da) from the pyridazone ring, transitioning from m/z 163 to m/z 135. This confirms the presence of the cyclic amide core, validating that the backbone of the heterocycle is intact even if the N-Br bond was cleaved in the injector.

Quantitative Validation Metrics

To definitively prove the identity of the synthesized product, compare your experimental LC-HRMS data against the theoretical exact masses and isotopic abundances in Table 2.

Table 2: Exact Mass and Isotopic Abundance (Theoretical vs. Experimental LC-MS)
Ion SpeciesFormulaTheoretical Exact m/zTheoretical Abundance (%)Acceptable Mass Error
[M+H] + (M) C 4​ H 2​ 79 Br 35 Cl 2​ N 2​ O242.8722~ 60.0 %< 5 ppm
[M+H] + (M+2) C 4​ H 2​ 81 Br 35 Cl 2​ N 2​ O / C 4​ H 2​ 79 Br 35 Cl 37 ClN 2​ O244.8702100.0 % (Base Peak) < 5 ppm
[M+H] + (M+4) C 4​ H 2​ 81 Br 35 Cl 37 ClN 2​ O / C 4​ H 2​ 79 Br 37 Cl 2​ N 2​ O246.8672~ 47.0 %< 5 ppm
[M+H] + (M+6) C 4​ H 2​ 81 Br 37 Cl 2​ N 2​ O248.8643~ 7.0 %< 5 ppm

Note: If the experimental abundance of the M+4 peak drops significantly below 47%, it indicates a co-eluting impurity lacking the full halogen complement. The synthesis must be re-purified.

References

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. Source: ut.ee.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. Source: nih.gov.
  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC. Source: nih.gov.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - MDPI. Source: mdpi.com.

Sources

Comparative

Benchmarking N-Bromo-4,5-dichloro-6-pyridazone Yield Against Alternative Pyridazine Precursors

As a Senior Application Scientist, selecting the optimal pyridazine precursor is a critical decision that dictates the scalability, cost-efficiency, and downstream success of a synthetic campaign. Pyridazine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal pyridazine precursor is a critical decision that dictates the scalability, cost-efficiency, and downstream success of a synthetic campaign. Pyridazine derivatives are indispensable scaffolds in drug discovery and agrochemical development. Among these, N-Bromo-4,5-dichloro-6-pyridazone (CAS 51451-06-0) stands out as a highly efficient electrophilic building block.

This guide objectively benchmarks the synthesis yield, mechanistic efficiency, and operational scalability of N-Bromo-4,5-dichloro-6-pyridazone against leading alternative pyridazine precursors, providing actionable, self-validating protocols for your laboratory.

Mechanistic Rationale: The Causality Behind the Yields

To understand why certain pyridazine precursors outcompete others in isolated yield, we must analyze the electronic and steric microenvironments of their synthesis pathways.

The High-Yield Paradigm of N-Bromination

The synthesis of N-Bromo-4,5-dichloro-6-pyridazone relies on the N-bromination of 4,5-dichloro-3(2H)-pyridazinone. This reaction consistently achieves >95% isolated yield [1]. The causality behind this near-quantitative conversion lies in the profound inductive effect of the two adjacent chlorine atoms at the C4 and C5 positions. These strongly electron-withdrawing groups significantly increase the acidity of the N-H proton. Consequently, mild bases (such as potassium carbonate) can rapidly and quantitatively deprotonate the nitrogen. The resulting nucleophilic nitrogen anion readily attacks the electrophilic bromine source, driving the reaction forward with minimal activation energy and avoiding ring-degradation exotherms commonly seen in less substituted heterocycles, as supported by [2] and [3].

The Bottlenecks of Alternative Precursors

In contrast, alternative functionalized pyridazines require complex cycloaddition chemistries that inherently suffer from entropic penalties and steric hindrance:

  • 3-Chloro-5,7-diiodopyrrolo[1,2-b]pyridazine: Synthesized via a 3+2 cycloaddition between mesoionic oxazolo-pyridazinones and dipolarophiles. While microwave-assisted protocols have improved the green metrics of this route, the steric bulk of the diiodo substituents and the transient stability of the N-ylide intermediates limit the isolated yield to 70–88% , as documented by [4].

  • 4-(1-hydroxyethyl)-3,6-di(2-pyridyl)pyridazine: Synthesized via an inverse electron-demand Diels-Alder reaction using 3-butyn-1-ol. The reaction requires the extrusion of nitrogen gas to drive aromatization. If thermal control is imprecise, the intermediate dihydropyridazines can disproportionate into dihydrotetrazine side products, capping the yield at 70–77% , according to findings published on [5].

Quantitative Yield Benchmarking

The following table summarizes the performance metrics of these precursors, allowing for a direct objective comparison of their synthetic efficiency.

Precursor / ProductReaction PathwayKey ReagentsAvg. Isolated YieldTarget Purity
N-Bromo-4,5-dichloro-6-pyridazone Electrophilic N-BrominationBr₂, K₂CO₃, DMF>95% ≥96%
3-Chloro-5,7-diiodopyrrolo[1,2-b]pyridazine 3+2 CycloadditionMesoionic N-ylides70–88% ~95%
4-(1-hydroxyethyl)-3,6-di(2-pyridyl)pyridazine Inverse Diels-Alder3-butyn-1-ol, Toluene70–77% ~98%

Pathway Visualization

G Start Pyridazine Precursor Selection NodeA 4,5-Dichloro-3(2H)-pyridazinone Start->NodeA NodeB Pyrrolo[1,2-b]pyridazine Intermediates Start->NodeB NodeC 3,6-Di(2-pyridyl)tetrazine Start->NodeC ActionA N-Bromination (Br2 / Base) NodeA->ActionA High N-H Acidity ActionB Microwave Cycloaddition (Mesoionic N-ylides) NodeB->ActionB Solvent-free/Green ActionC Inverse Diels-Alder (Extrusion of N2) NodeC->ActionC Resource Saving ResultA N-Bromo-4,5-dichloro-6-pyridazone Yield: >95% ActionA->ResultA ResultB 3-Chloro-5,7-diiodopyrrolo [1,2-b]pyridazine Yield: 70-88% ActionB->ResultB ResultC 4-(1-hydroxyethyl)-3,6-di (2-pyridyl)pyridazine Yield: 70-77% ActionC->ResultC

Comparative synthesis workflows for pyridazine precursors highlighting reaction pathways and yields.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and physicochemical cues are embedded within the steps to confirm reaction progress without requiring immediate offline analytics.

Protocol A: High-Yield Synthesis of N-Bromo-4,5-dichloro-6-pyridazone

This protocol leverages the hydrophobic nature of the brominated product to drive the equilibrium and simplify isolation.

  • Deprotonation: Charge a reactor with 4,5-dichloro-3(2H)-pyridazinone (1.0 equiv) and anhydrous Dimethylformamide (DMF). Add K₂CO₃ (1.5 equiv).

    • Self-Validation: Stir at room temperature for 30 minutes. The formation of a clear, slightly yellow solution confirms complete deprotonation and the generation of the soluble nitrogen anion.

  • Electrophilic Addition: Slowly add molecular bromine (Br₂, 1.1 equiv) dropwise. Maintain the internal temperature below 25°C using a water bath to prevent over-oxidation or solvent degradation.

  • Quenching & Precipitation: After 2 hours of stirring, pour the reaction mixture into vigorously stirred ice-water (3x volume of DMF).

    • Self-Validation: The product, N-Bromo-4,5-dichloro-6-pyridazone, has extremely low aqueous solubility compared to the starting material. An immediate, heavy white/pale-yellow precipitate visually validates successful conversion.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual DMF and bromide salts, and dry under a vacuum at 40°C. Expected yield: >95%.

Protocol B: Microwave-Assisted Synthesis of 3-Chloro-5,7-diiodopyrrolo[1,2-b]pyridazine

This protocol utilizes microwave irradiation to overcome the high activation energy of N-ylide formation.

  • Preparation: In a microwave-safe reactor vial, combine the ethyl 3-arylpyridazine-6-carboxylate intermediate with the alkyne dipolarophile (1.2 equiv) under solvent-free conditions (or minimal green solvent).

  • Cycloaddition: Subject the vial to microwave irradiation at 110°C for 15–20 minutes.

    • Self-Validation: The intense localized heating rapidly consumes the highly conjugated mesoionic intermediates. A distinct shift from a deep, dark suspension to a lighter, homogenous crude melt indicates the successful formation of the fused bicyclic system.

  • Purification: Dissolve the crude melt in a minimal amount of dichloromethane (CH₂Cl₂) and purify via flash silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target compound. Expected yield: 70–88%.

References

  • ResearchGate - Synthesis and Characterization of Novel Substituted 3,6-Di(2-pyridyl)pyridazine Metal-Coordinating Ligands. Available at:[Link]

  • ACS Publications (Organic Process Research & Development) - Process Development for ABT-472, a Benzimidazole PARP Inhibitor. Available at:[Link]

  • ACS Publications (Chemical Reviews) - Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available at:[Link]

Sources

Validation

Comparative Cost-Efficiency of N-Bromo-4,5-dichloro-6-pyridazone in Large-Scale Synthesis

Executive Summary In large-scale pharmaceutical and agrochemical manufacturing, the selection of an electrophilic brominating agent is dictated by a delicate balance of regioselectivity, atom economy, and downstream proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In large-scale pharmaceutical and agrochemical manufacturing, the selection of an electrophilic brominating agent is dictated by a delicate balance of regioselectivity, atom economy, and downstream processing costs. While N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) remain industry standards, N-Bromo-4,5-dichloro-6-pyridazone (NBDCP, CAS: 51451-06-0) has emerged as a highly specialized, cost-efficient alternative for complex syntheses. This guide objectively evaluates the mechanistic advantages, scalability, and overall cost-efficiency of NBDCP compared to traditional alternatives, supported by field-proven experimental data.

Mechanistic Causality: Why NBDCP?

The value proposition of NBDCP lies in the unique electronic and physical properties of its heterocyclic core. The precursor, 4,5-dichloro-6-pyridazone, is synthesized economically via the cyclocondensation of mucochloric acid with hydrazine sulfate [1]. Subsequent bromination yields NBDCP [2].

As a Senior Application Scientist, I evaluate reagents not just on their reactivity, but on their process causality:

  • Controlled Electrophilicity: The strongly electron-withdrawing chlorine atoms at the 4- and 5-positions stabilize the resulting pyridazone anion. This modulates the release of the bromonium ion ( Br+ ), preventing over-bromination in electron-rich aromatic systems—a common failure mode when using elemental bromine ( Br2​ ).

  • Thermodynamic Precipitation (The Cost-Efficiency Driver): In large-scale synthesis, downstream purification often accounts for >60% of the total process cost. When NBDCP transfers its bromine atom, the byproduct is the parent 4,5-dichloro-6-pyridazone. Due to its high melting point (199–200 °C) and strong intermolecular hydrogen bonding (via N-H and C=O), this byproduct is highly insoluble in standard halogenated solvents (e.g., dichloromethane) [3]. It precipitates quantitatively as the reaction progresses, allowing for simple mechanical filtration.

Comparative Cost-Efficiency Analysis

To objectively assess NBDCP, we must look beyond the initial reagent catalog price and evaluate the Overall Process Cost Index , which includes atom economy, downstream processing (DSP), and waste management.

Brominating AgentActive Br Atom EconomyInitial Reagent CostDownstream Processing (DSP) CostByproduct RecyclabilityOverall Process Cost Index (Scale >100 kg)
NBDCP 32.8%HighVery Low Excellent (>95% recovery)Highly Efficient
NBS 44.9%LowHigh (Aqueous washes required)ModerateModerate
DBDMH 55.9%LowHighPoorModerate
Elemental Br2​ 100.0%Very LowVery High (Scrubber & Hazmat)N/ALow (Due to safety/waste)

Data Interpretation: While NBDCP has a lower atom economy (32.8%) compared to NBS (44.9%), the near-zero cost of downstream extraction and the >95% recyclability of the pyridazone core drastically reduce the solvent footprint and cycle time, making it superior for large-scale API manufacturing.

Process Workflow Visualization

The following workflow diagram illustrates the fundamental divergence in downstream processing between NBDCP and NBS.

G cluster_NBDCP NBDCP Workflow cluster_NBS NBS Workflow Start Bromination Reaction NBDCP_React React with NBDCP Start->NBDCP_React NBS_React React with NBS Start->NBS_React Precipitate Pyridazone Precipitates NBDCP_React->Precipitate Filter Simple Filtration Precipitate->Filter Product1 Pure Product Isolated Filter->Product1 Recycle Recycle Pyridazone Core Filter->Recycle Aqueous Aqueous Wash NBS_React->Aqueous Extract Solvent Extraction Aqueous->Extract Dry Drying & Evaporation Extract->Dry Product2 Product (Needs Purif.) Dry->Product2

Workflow comparison demonstrating NBDCP's simplified downstream processing versus NBS.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Regioselective Bromination of Anisole is designed as a self-validating system. The mass of the precipitated byproduct acts as a direct, gravimetric indicator of reaction conversion, eliminating the need for constant HPLC monitoring.

Materials
  • Anisole (Substrate): 1.0 equivalent (108.14 g, 1.0 mol)

  • NBDCP: 1.05 equivalents (256.06 g, 1.05 mol)

  • Dichloromethane (DCM): 1.5 L

Step-by-Step Methodology
  • Reactor Initialization: Charge a 3 L jacketed glass reactor with 1.0 mol of Anisole and 1.5 L of anhydrous DCM. Set the chiller to maintain an internal temperature of 20 °C.

  • Controlled Addition: Add 1.05 mol of NBDCP portion-wise over 45 minutes. Causality note: Portion-wise addition prevents thermal spiking, ensuring strict para-selectivity.

  • Self-Validating Reaction Phase: Stir the mixture at 20 °C for 4 hours. As the reaction proceeds, 4,5-dichloro-6-pyridazone will begin to crash out of the solution as a beige crystalline solid. The reaction is deemed complete when precipitation ceases.

  • Filtration & Product Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with 200 mL of cold DCM.

    • Validation: Weigh the dried filter cake. A recovery of ~165 g (approx. 95% of the theoretical 173.2 g) confirms >95% conversion.

  • Concentration: Concentrate the combined DCM filtrate under reduced pressure to yield 4-bromoanisole (Yield: >92%, Purity: >98% by GC-MS) without the need for aqueous workup or chromatography.

  • Core Recycling: The recovered 4,5-dichloro-6-pyridazone filter cake can be suspended in an aqueous NaOH solution and treated with elemental bromine to regenerate NBDCP for the next batch, closing the cost-efficiency loop.

References

  • Synthesis of 4,5-dichloro-3-pyridazone PrepChem. URL:[Link]

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